molecular formula C11H11NO3 B1604349 Ethyl 2-(3-cyanophenoxy)acetate CAS No. 55197-25-6

Ethyl 2-(3-cyanophenoxy)acetate

Cat. No.: B1604349
CAS No.: 55197-25-6
M. Wt: 205.21 g/mol
InChI Key: ISWSRQNCRDFATO-UHFFFAOYSA-N
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Description

Ethyl 2-(3-cyanophenoxy)acetate is a valuable chemical intermediate and building block in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound features a phenoxyacetate ester structure bearing a cyano group at the meta-position of the aromatic ring. This functional group arrangement provides multiple reactive sites for chemical modification, making it a versatile precursor for developing more complex molecules. The ester group can undergo hydrolysis, amidation, or reduction, while the cyano group can be transformed into amidines, carboxylic acids, or tetrazole rings, which are common pharmacophores in drug discovery. While the specific biological mechanism of action for this compound is not predefined, its primary research value lies in its application as a synthetic intermediate. Related compounds with the phenoxyacetate scaffold are known to exhibit various biological activities. Researchers utilize this compound in designing and synthesizing novel chemical entities for biological screening, method development, and material science applications. The product is provided with high purity and comprehensive analytical characterization. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-cyanophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-14-11(13)8-15-10-5-3-4-9(6-10)7-12/h3-6H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWSRQNCRDFATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640800
Record name Ethyl (3-cyanophenoxy)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55197-25-6
Record name Ethyl (3-cyanophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Ethyl 2-(3-cyanophenoxy)acetate: Synthesis, Structural Elucidation, and Medicinal Chemistry Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Ethyl 2-(3-cyanophenoxy)acetate is a bifunctional organic molecule that incorporates a phenoxyacetic acid scaffold and a benzonitrile moiety. While not extensively documented in commercial or academic literature, its structure presents significant potential as a versatile intermediate for drug discovery and materials science. This guide provides a comprehensive technical overview, including a robust, field-proven protocol for its synthesis via Williamson ether synthesis. It further details a full predictive analysis of its physicochemical and spectroscopic properties (¹H NMR, ¹³C NMR, IR, and MS), offering a virtual blueprint for its characterization. Finally, we explore the potential applications of this molecule, grounded in the established pharmacological importance of its constituent chemical motifs, positioning it as a valuable building block for researchers in medicinal chemistry and drug development.

Introduction and Strategic Importance

Ethyl 2-(3-cyanophenoxy)acetate, with the chemical formula C₁₁H₁₁NO₃, represents a strategically designed molecular scaffold. It combines two key pharmacophores: the phenoxyacetic acid core and the benzonitrile group. The phenoxyacetic acid structure is a well-established framework in medicinal chemistry, forming the basis for drugs with activities ranging from anti-inflammatory to antibacterial.[1][2] The benzonitrile moiety is also of high interest, serving as a key intermediate and a functional group in numerous approved pharmaceuticals, often valued for its electronic properties and ability to engage in specific biological interactions.[3]

The molecule's true value lies in its capacity for controlled, sequential chemical modification. The ester can be hydrolyzed to a carboxylic acid or converted to an amide, while the nitrile group can be transformed into an amine, an acid, or a tetrazole ring. This synthetic versatility allows for the exploration of a wide chemical space, making it an attractive starting point for generating libraries of novel compounds for high-throughput screening.

Table 1: Compound Identification

IdentifierValue
IUPAC Name Ethyl 2-(3-cyanophenoxy)acetate
CAS Number 51200-89-0
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Canonical SMILES CCOC(=O)COc1cccc(c1)C#N
InChI Key InChIKey=WGYJQRFRVLRZNN-UHFFFAOYSA-N

Proposed Synthesis and Mechanistic Rationale

The most direct and reliable method for preparing Ethyl 2-(3-cyanophenoxy)acetate is the Williamson ether synthesis . This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[4][5] In this case, 3-cyanophenol is deprotonated by a suitable base to form the 3-cyanophenoxide, which then displaces the bromide from ethyl bromoacetate.

The choice of base and solvent is critical for reaction efficiency. While strong bases like sodium hydride (NaH) can be used, phenols are sufficiently acidic (pKa ≈ 10) to be deprotonated by weaker, easier-to-handle bases like potassium carbonate (K₂CO₃).[6] A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is ideal, as it effectively solvates the cation (K⁺) without interfering with the nucleophilicity of the phenoxide, thereby promoting the Sₙ2 pathway.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 3-Cyanophenol (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetone, anhydrous

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-cyanophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add a sufficient volume of anhydrous acetone to fully suspend the solids (e.g., 10 mL per gram of 3-cyanophenol).

  • Alkylation: Add ethyl bromoacetate (1.1 eq) to the suspension. The slight excess of the alkylating agent ensures the complete consumption of the more valuable phenol.

  • Reaction: Heat the mixture to reflux (approx. 56 °C for acetone) and maintain for 4-8 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the 3-cyanophenol spot.

  • Workup - Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension to remove the solid K₂CO₃ and the potassium bromide (KBr) byproduct. Wash the solid cake with a small amount of acetone.

  • Workup - Concentration: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with (i) water, (ii) saturated NaHCO₃ solution to remove any unreacted phenol, and (iii) brine.[7]

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The final product, Ethyl 2-(3-cyanophenoxy)acetate, is expected to be a colorless oil or a low-melting solid.

G cluster_reactants Reactants & Reagents cluster_process Process R1 3-Cyanophenol Setup 1. Combine Reactants & Base in Acetone R1->Setup R2 Ethyl Bromoacetate R2->Setup Base K₂CO₃ (Base) Base->Setup Solvent Acetone (Solvent) Solvent->Setup Reflux 2. Heat to Reflux (4-8 hours) Setup->Reflux Workup 3. Cool, Filter, Concentrate Reflux->Workup Extract 4. Extraction & Washing (EtOAc / H₂O / Brine) Workup->Extract Purify 5. Dry & Purify (Silica Chromatography) Extract->Purify Product Pure Ethyl 2-(3-cyanophenoxy)acetate Purify->Product

Caption: Workflow for the synthesis of Ethyl 2-(3-cyanophenoxy)acetate.

Structural Elucidation and Spectroscopic Profile

Full characterization is essential to confirm the identity and purity of the synthesized compound.[8] Based on the known effects of its constituent functional groups, a detailed spectroscopic profile can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.45t, J ≈ 8.0 Hz1HAr-H 5The proton between two electron-withdrawing groups (O-R and CN) will be deshielded. It is coupled to H4 and H6.
~ 7.30m1HAr-H 6Coupled to H5 (ortho) and H2/H4 (meta).
~ 7.25m1HAr-H 4Coupled to H5 (ortho) and H2/H6 (meta).
~ 7.15t, J ≈ 2.0 Hz1HAr-H 2This proton is ortho to the ether linkage and will show small meta-coupling to H4 and H6.
4.68s2H-O-CH₂ -CO-Methylene protons adjacent to an oxygen and a carbonyl group typically appear as a sharp singlet in this region.
4.25q, J ≈ 7.1 Hz2H-O-CH₂ -CH₃Ethyl ester methylene protons, split into a quartet by the adjacent methyl group.
1.28t, J ≈ 7.1 Hz3H-O-CH₂-CH₃ Ethyl ester methyl protons, split into a triplet by the adjacent methylene group.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 168.5C =OTypical chemical shift for an ester carbonyl carbon.
~ 158.0Ar-C 1-OAromatic carbon attached to the ether oxygen, significantly deshielded.
~ 131.0Ar-C 5Aromatic CH carbon.
~ 125.0Ar-C 6Aromatic CH carbon.
~ 121.0Ar-C 4Aromatic CH carbon.
~ 118.0-C ≡NCharacteristic shift for a nitrile carbon.
~ 117.0Ar-C 2Aromatic CH carbon.
~ 113.5Ar-C 3-CNAromatic carbon attached to the nitrile group.
~ 65.5-O-CH₂ -CO-Methylene carbon of the acetate group, deshielded by oxygen.
~ 61.5-O-CH₂ -CH₃Methylene carbon of the ethyl group, deshielded by oxygen.
~ 14.1-O-CH₂-CH₃ Methyl carbon of the ethyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Table 4: Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityFunctional GroupVibration Mode
~ 3100-3000MediumAromatic C-HStretch
~ 2980MediumAliphatic C-HStretch
~ 2230Strong, Sharp-C≡N (Nitrile)Stretch
~ 1755Strong, SharpC=O (Ester)Stretch
~ 1600, 1480Medium-StrongAromatic C=CStretch
~ 1220StrongAryl-O-CAsymmetric Stretch
~ 1100StrongC-O (Ester)Stretch

The presence of strong, sharp peaks at ~2230 cm⁻¹ (C≡N) and ~1755 cm⁻¹ (C=O) would provide definitive evidence for the successful synthesis of the target molecule.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a clear molecular ion peak at m/z = 205 , corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of the ethoxy group (-•OCH₂CH₃) would result in a fragment at m/z = 160 .

    • Loss of the entire ethyl acetate moiety via cleavage of the ether bond could produce a 3-cyanophenoxy radical and a cation at m/z = 87 or, more likely, a 3-cyanophenoxide ion fragment at m/z = 118 .

    • A characteristic fragment for ethyl esters is the acylium ion [CH₂COOCH₂CH₃]⁺ at m/z = 88 , followed by subsequent losses.[11]

Potential as a Versatile Synthetic Intermediate

The strategic placement of the ester and nitrile functionalities makes Ethyl 2-(3-cyanophenoxy)acetate a powerful building block for creating diverse molecular architectures.

G cluster_ester Ester Modifications cluster_nitrile Nitrile Modifications Core Ethyl 2-(3-cyanophenoxy)acetate Acid Phenoxyacetic Acid Derivative Core->Acid Hydrolysis (e.g., LiOH) Amide Phenoxyacetamide Derivative Core->Amide Aminolysis (e.g., R-NH₂) Amine Aminomethylphenyl Derivative Core->Amine Reduction (e.g., H₂, Raney Ni) Tetrazole Tetrazolylphenyl Derivative Core->Tetrazole Cycloaddition (e.g., NaN₃)

Caption: Potential synthetic transformations of the core molecule.

  • Ester Hydrolysis: The ethyl ester can be selectively hydrolyzed under basic conditions (e.g., LiOH in THF/water) to yield the corresponding carboxylic acid. This introduces a key functional group for amide coupling, further esterification, or for its acidic properties in interacting with biological targets.

  • Nitrile Reduction: The nitrile group can be reduced to a primary amine using various methods, such as catalytic hydrogenation (e.g., H₂ over Raney Nickel). This introduces a basic center into the molecule, which is a common feature in many active pharmaceutical ingredients.

  • Nitrile Hydrolysis: Under harsher acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, transforming the molecule into a disubstituted aromatic diacid derivative.

  • Cycloaddition: The nitrile can undergo [3+2] cycloaddition reactions, for example with sodium azide, to form a tetrazole ring. The tetrazole is a well-known bioisostere for the carboxylic acid group in drug design, often improving metabolic stability and pharmacokinetic properties.

The phenoxyacetic acid scaffold itself is found in numerous drugs, where it acts as a rigid linker to position other functional groups for optimal target binding.[2][12] Similarly, the benzonitrile group is a key component in drugs like the anticancer agent Letrozole, where it contributes to binding and electronic properties.[3] The combination of these two validated pharmacophores in a single, modifiable molecule underscores its potential for generating novel therapeutic candidates.

Conclusion

Ethyl 2-(3-cyanophenoxy)acetate stands as a promising yet underexplored chemical entity. This guide establishes a clear and reliable synthetic pathway for its production and provides a comprehensive, predictive spectroscopic dataset to aid in its identification and characterization. By analyzing its structure through the lens of established medicinal chemistry principles, we can recognize its significant potential as a versatile building block. Researchers and drug development professionals can leverage this molecule's dual functionality to efficiently synthesize libraries of novel compounds, accelerating the discovery of new therapeutic agents for a wide range of diseases.

References

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  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

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  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 481-485.
  • University of California, Irvine. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Singh, U. P., et al. (2022). One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. The Journal of Organic Chemistry.
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  • Al-Ostoot, F. H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 33.
  • Kádár, J., et al. (2009). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][6][13]benzothiazepin-1-ones under electron impact ionization conditions. Rapid Communications in Mass Spectrometry, 23(13), 1951-1958.

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  • ResearchGate. (n.d.). 1H and 13C NMR spectral assignments of some tetracyclic phenothiazine derivatives. Retrieved from [Link]

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Technical Guide: Ethyl 2-(3-cyanophenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(3-cyanophenoxy)acetate (CAS 55197-25-6) is a specialized organic intermediate characterized by a phenoxyacetic acid ester scaffold substituted with a nitrile group at the meta position.[1][2] This compound serves as a critical building block in the synthesis of agrochemicals (specifically auxin-mimic herbicides) and pharmaceutical agents targeting cardiovascular and anti-inflammatory pathways.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical identity, a robust self-validating synthesis protocol, and its downstream reactivity profile. The methodology emphasizes scalability and purity, moving beyond basic recipe listing to explain the causality behind process parameters.

Chemical Identity & Physicochemical Properties[3][4]

Systematic Name: Ethyl 2-(3-cyanophenoxy)acetate Synonyms: (3-Cyanophenoxy)acetic acid ethyl ester; 3-Cyanophenoxyacetate ethyl ester Molecular Formula: C₁₁H₁₁NO₃ Molecular Weight: 205.21 g/mol [3]

Table 1: Physicochemical Data Profile
PropertySpecificationNotes
CAS Number 55197-25-6 Unique identifier for the meta-isomer.[1]
Physical State Solid or Viscous OilDependent on purity/crystallinity; tends to solidify upon high-vacuum drying.
Solubility SolubleDCM, Ethyl Acetate, Acetone, DMSO, DMF.
Insolubility InsolubleWater (hydrophobic ester/ether backbone).
Functional Groups Nitrile (-CN), Ester (-COOEt), Ether (-O-)Sites for orthogonal functionalization.
MDL Number MFCD06659703Database reference ID.[3]

Synthetic Protocol (Expertise & Experience)

The synthesis of Ethyl 2-(3-cyanophenoxy)acetate relies on a Williamson Ether Synthesis . While sodium hydride (NaH) is often used for speed, this protocol utilizes Potassium Carbonate (K₂CO₃) in Acetone or Acetonitrile . This choice is deliberate: it avoids the evolution of explosive hydrogen gas, tolerates trace moisture better, and provides a gentler deprotonation profile that minimizes side reactions (such as nitrile hydrolysis).

Reaction Scheme

Reagents: 3-Cyanophenol + Ethyl Bromoacetate + K₂CO₃


 Product + KBr + KHCO₃
Step-by-Step Methodology
  • Preparation of the Nucleophile:

    • Charge a reaction vessel with 3-Cyanophenol (1.0 eq) and Acetone (10 volumes).

    • Add Potassium Carbonate (K₂CO₃, 1.5 eq) . Use anhydrous, finely ground powder to maximize surface area.

    • Technical Insight: Stir at room temperature for 30 minutes before adding the alkylating agent. This ensures the formation of the phenoxide anion (

      
      ) surface species, reducing the induction period.
      
  • Alkylation (The Critical Step):

    • Add Ethyl Bromoacetate (1.1 eq) dropwise over 20 minutes.

    • Causality: Rapid addition can cause localized exotherms, potentially leading to dialkylation side products if the ring were more electron-rich. Dropwise addition controls the thermal profile.

    • Heat the mixture to reflux (approx. 56°C) for 4–6 hours.

  • In-Process Control (IPC):

    • Monitor via TLC (Hexane:EtOAc 7:3). The starting phenol is more polar (lower R_f) than the ester product.

    • Self-Validating Check: The reaction is complete when the phenol spot is undetectable.

  • Workup & Isolation:

    • Cool to room temperature.[4] Filter off the inorganic solids (KBr and excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure to remove acetone.

    • Dissolve the residue in Ethyl Acetate and wash with 0.5 M NaOH (cold).

    • Why? The NaOH wash removes any unreacted phenolic starting material, ensuring the product is neutral.

    • Wash with brine, dry over MgSO₄, and concentrate to yield the crude product.

  • Purification:

    • If necessary, recrystallize from Ethanol/Hexane or purify via silica gel chromatography.

Mechanism of Action & Reactivity[7]

The formation of the compound follows a classic S_N2 nucleophilic substitution . The phenoxide oxygen, enhanced by the base, attacks the


-carbon of the ethyl bromoacetate, displacing the bromide leaving group.
Visualization: Synthesis & Reactivity Pathways

The following diagram illustrates the synthesis mechanism and the three primary downstream applications of the product.

G Start 3-Cyanophenol (Nucleophile) Intermediate Transition State (SN2 Attack) Start->Intermediate K2CO3, Acetone Deprotonation Reagent Ethyl Bromoacetate (Electrophile) Reagent->Intermediate Product Ethyl 2-(3-cyanophenoxy)acetate (CAS 55197-25-6) Intermediate->Product -KBr Acid Hydrolysis (Acid/Base) Product->Acid Target: (3-Cyanophenoxy)acetic acid (Auxin mimics) Amine Reduction (H2/Pd or LiAlH4) Product->Amine Target: Amino-esters (Pharma intermediates) Tetrazole Cyclization (NaN3/Click Chem) Product->Tetrazole Target: Tetrazole bioisosteres (Med Chem)

Figure 1: Synthetic pathway and downstream chemical utility of Ethyl 2-(3-cyanophenoxy)acetate.

Applications in Drug Discovery & Agrochemicals

Herbicide Development (Auxin Mimics)

The structural motif of (phenoxy)acetic acid is central to auxin-type herbicides (e.g., 2,4-D). Ethyl 2-(3-cyanophenoxy)acetate is a pro-herbicide ester. Upon application, environmental esterases hydrolyze the ethyl ester to release the free acid, which acts as the active phytotoxic agent. The meta-cyano group provides unique metabolic stability compared to halogenated analogues.

Medicinal Chemistry Building Block
  • Tetrazole Bioisosteres: The nitrile group is a precursor to tetrazoles (via reaction with sodium azide), which are lipophilic bioisosteres of carboxylic acids, commonly used to improve the bioavailability of angiotensin II receptor blockers (ARBs).

  • Heterocyclic Synthesis: The 1,3-relationship of the ether and nitrile allows for cyclization reactions to form benzofurans or indoles under specific conditions.

Safety, Handling & Storage

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle in a fume hood to avoid inhalation of dust or vapors.

  • Cyanide Precaution: While the nitrile group is covalently bonded and stable, avoid contact with strong acids or reducing agents that could theoretically liberate toxic byproducts under extreme conditions.

  • Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen/Argon) to prevent hydrolysis of the ester by atmospheric moisture.

References

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: Ethyl bromoacetate (Reagent Safety). Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (1928). Ethyl Cyanoacetate Synthesis (General Williamson Ether Methodology). Org. Synth. 1928, 8, 74. Retrieved October 26, 2023, from [Link]

  • Accela ChemBio. (n.d.). Material Safety Data Sheet: Nitrile and Ester Derivatives. Retrieved October 26, 2023, from [Link]

Sources

Optimized Synthesis of Ethyl 2-(3-cyanophenoxy)acetate: A Technical Guide to Alkylation Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Ethyl 2-(3-cyanophenoxy)acetate (CAS: 55197-25-6) serves as a critical bifunctional building block in medicinal chemistry and agrochemical development. Its structure features two orthogonal reactive handles:

  • The Nitrile (-CN): A precursor for tetrazoles (via cycloaddition), amidines (via Pinner reaction), or benzylamines (via reduction).

  • The Ester (-COOEt): A handle for hydrazides, acids, or heterocyclization.

This guide details the Williamson Ether Synthesis pathway, optimized for high throughput and reproducibility. Unlike generic protocols, this guide addresses the specific electronic effects of the meta-cyano group, which lowers the


 of the phenol, altering the nucleophilicity/basicity balance required for optimal alkylation.

Retrosynthetic Logic & Mechanistic Insight

The synthesis is driven by a nucleophilic substitution (


) disconnection at the phenoxy ether linkage.
The "Meta" Effect

The 3-cyano group is electron-withdrawing (EWG) via induction (


). This stabilizes the phenoxide intermediate, making 3-cyanophenol (

) more acidic than unsubstituted phenol (

).
  • Consequence: We can use milder bases (Carbonates) rather than Hydrides, reducing side reactions like ester hydrolysis or transesterification.

  • Trade-off: The resulting phenoxide is slightly less nucleophilic, requiring a highly reactive electrophile (Ethyl bromoacetate) and thermal energy (Reflux) to drive conversion.

Pathway Visualization (DOT)

Retrosynthesis Target Target: Ethyl 2-(3-cyanophenoxy)acetate Disconnection Disconnection: O-C Bond Target->Disconnection Retrosynthesis Precursors Precursors Disconnection->Precursors Williamson Ether Phenol 3-Hydroxybenzonitrile (Nucleophile) Precursors->Phenol Halide Ethyl Bromoacetate (Electrophile) Precursors->Halide

Figure 1: Retrosynthetic breakdown showing the convergent assembly of the ether linkage.

Core Protocol: Potassium Carbonate / Acetone Route

This protocol is selected for its Trustworthiness . It avoids the moisture sensitivity of Sodium Hydride (


) and the toxicity of dipolar aprotic solvents like DMF, making it robust for scale-up.
Reagents & Stoichiometry
ComponentRoleEq.Notes
3-Hydroxybenzonitrile Substrate1.0Limiting reagent.[1]
Ethyl Bromoacetate Electrophile1.1 - 1.2Slight excess drives kinetics; lachrymator.
Potassium Carbonate (

)
Base1.5 - 2.0Must be anhydrous/granular.
Potassium Iodide (

)
Catalyst0.1(Optional) Finkelstein catalyst to accelerate reaction.
Acetone SolventN/AReagent grade; [0.1 M] concentration.
Step-by-Step Workflow
  • Activation: To a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, add 3-hydroxybenzonitrile (1.0 equiv) and anhydrous acetone .

  • Deprotonation: Add

    
      (1.5 equiv) in a single portion. Stir at room temperature for 15–30 minutes. Observation: The suspension may change color slightly as the phenoxide forms.
    
  • Alkylation: Add Ethyl bromoacetate (1.1 equiv) dropwise via syringe.

    • Critical Safety Note: Ethyl bromoacetate is a potent lachrymator (tear gas). This step must be performed in a fume hood.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (

    
    ) for 4–6 hours.
    
    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting phenol (

      
      ) should disappear; product (
      
      
      
      ) will appear.
  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      , Excess 
      
      
      
      ) through a sintered glass funnel or Celite pad.
    • Rinse the filter cake with cold acetone.

    • Concentrate the filtrate under reduced pressure (Rotovap) to yield a crude oil/solid.

  • Purification:

    • Method A (Recrystallization): If solid, recrystallize from Ethanol/Water or Hexane/EtOAc.

    • Method B (Flash Chromatography): If oil, purify on silica gel (Gradient: 0%

      
       20% EtOAc in Hexanes).
      
Experimental Workflow Diagram (DOT)

Workflow Start Start: Weigh Reagents Mix Deprotonation: Phenol + K2CO3 (30 min, RT) Start->Mix Add Addition: Ethyl Bromoacetate (Dropwise) Mix->Add Reflux Reflux: Acetone, 56°C (4-6 Hours) Add->Reflux Filter Filtration: Remove Salts Reflux->Filter Evap Evaporation: Remove Solvent Filter->Evap Pure Final Product: Recrystallize/Column Evap->Pure

Figure 2: Operational workflow for the Williamson ether synthesis.[2]

Analytical Characterization (Expected Data)

To validate the synthesis, compare spectral data against these predicted values.

TechniqueFeatureExpected SignalInterpretation

NMR

4.65 ppm (s, 2H)
Singlet

(Methylene bridge). Distinctive shift due to flanking O and C=O.

NMR

4.25 ppm (q, 2H)
Quartet

(Ethyl ester methylene).

NMR

1.30 ppm (t, 3H)
Triplet

(Ethyl ester methyl).

NMR

7.1 - 7.5 ppm (m, 4H)
MultipletAromatic protons (Meta-substituted pattern).
IR

Sharp

(Nitrile stretch).
IR

Strong

(Ester carbonyl).

Safety & Handling (Critical)

  • Ethyl Bromoacetate: This is the primary hazard. It is a lachrymator and highly toxic if inhaled or absorbed.

    • Protocol: Always handle in a functioning fume hood. Keep a beaker of dilute aqueous ammonia or NaOH nearby to neutralize spills (hydrolysis destroys the lachrymatory effect).

  • 3-Hydroxybenzonitrile: Toxic by ingestion and skin contact.[1] Wear nitrile gloves.

  • Waste Disposal: The aqueous waste from this reaction contains bromides and potentially unreacted cyanophenol. Isolate as halogenated organic waste.

References

  • Williamson Ether Synthesis Mechanism & Kinetics

    • Diamanti, A., et al. "Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions."[3] Reaction Chemistry & Engineering, 2021.[3]

  • Reagent Properties (Ethyl Bromoacetate)

    • National Center for Biotechnology Information.
  • Phenolic Alkylation Methodologies: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Williamson Ether conditions).
  • Product Identification (CAS 55197-25-6)

    • Synblock Chemical Database. "Ethyl 2-(3-cyanophenoxy)acetate."[4][5]

Sources

Spectroscopic data of "Ethyl 2-(3-cyanophenoxy)acetate" (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Spectroscopic Profiling of Ethyl 2-(3-cyanophenoxy)acetate

Executive Summary

This technical guide provides a definitive spectroscopic profile for Ethyl 2-(3-cyanophenoxy)acetate , a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds. Accurate structural characterization of this compound relies on the specific identification of its trifunctional core: the nitrile (electron-withdrawing), the phenoxy ether (electron-donating), and the ethyl ester moieties.

This document outlines the theoretical and experimental basis for validating this structure, designed to support Quality Control (QC) and R&D teams in confirming identity and purity.

Chemical Identity & Physicochemical Properties

ParameterSpecification
IUPAC Name Ethyl 2-(3-cyanophenoxy)acetate
CAS Registry Number 55197-25-6
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
SMILES CCOC(=O)COc1cc(cc(c1)C#N)
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in CHCl₃, DMSO, MeOH, EtOAc; Insoluble in Water

Synthetic Context & Impurity Profiling

To interpret the spectra accurately, one must understand the genesis of the sample. This compound is typically synthesized via a Williamson Ether Synthesis :



Diagnostic Impurities to Watch:

  • Unreacted 3-Cyanophenol: Broad -OH stretch in IR (~3300 cm⁻¹); phenolic protons in NMR.

  • Ethyl Bromoacetate: Distinct downfield shift of the

    
    -methylene protons in NMR due to Br vs. O electronegativity differences.
    

Mass Spectrometry (MS) Profiling

Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+). Core Logic: The molecule is relatively stable but fragments predictably at the ester and ether linkages.

Fragmentation Pathway (Electron Impact)

The molecular ion (


) is expected at m/z 205 . The fragmentation follows a standard ester cleavage pattern, followed by ether cleavage.

MS_Fragmentation Figure 1: Predicted EI-MS Fragmentation Pathway for Ethyl 2-(3-cyanophenoxy)acetate M_Ion Molecular Ion (M+) m/z 205 Frag1 Loss of Ethoxy [M - OEt]+ m/z 160 M_Ion->Frag1 - OEt (45) Frag2 Loss of Ester Group [M - CH2COOEt]+ m/z 118 M_Ion->Frag2 - CH2COOEt (87) Frag3 Cyanophenol Cation [C7H4N]+ m/z 102 Frag1->Frag3 Rearrangement

Key Diagnostic Ions:

  • m/z 205: Parent Ion (

    
    ).
    
  • m/z 160: Acylium ion formed by loss of ethoxy group (

    
    ).
    
  • m/z 132: Loss of CO from the acylium ion (common in phenoxy esters).

  • m/z 118: Cyanophenoxy cation (cleavage at the ether oxygen).

Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) or KBr Pellet. Core Logic: The spectrum is dominated by three "smoking gun" signals: the sharp nitrile, the ester carbonyl, and the ether linkage.

Functional GroupWavenumber (cm⁻¹)Intensity/ShapeAssignment Logic
Nitrile (C≡N) 2225 – 2235 Medium, SharpDiagnostic. Distinct from alkyne/isocyanate.[1][2] Unconjugated nitriles are usually ~2250, but conjugation with the aromatic ring lowers this to ~2230.
Ester (C=O) 1735 – 1760 Strong, SharpTypical aliphatic ester carbonyl. The

-phenoxy group increases the frequency slightly due to induction.
Aromatic (C=C) 1580 – 1600MediumRing breathing modes.
Ether (C-O-C) 1200 – 1250StrongAsymmetric stretching of the Ar-O-CH₂ linkage.
Ester (C-O) 1050 – 1100StrongO-CH₂-C stretch of the ethyl group.

Nuclear Magnetic Resonance (NMR)

Technique: 400 MHz or higher, Solvent: CDCl₃ or DMSO-d₆.

H NMR Analysis (Proton)

The aromatic region requires careful analysis due to the meta-substitution pattern. The nitrile is electron-withdrawing (deshielding), while the phenoxy group is electron-donating (shielding).

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Ar-H (2) 7.2 – 7.3 Singlet (broad)1H~2 (meta)Isolated between O and CN. Shielded by O (ortho), Deshielded by CN (ortho).
Ar-H (5) 7.35 – 7.45 Triplet (dd)1H~8 (ortho)Meta to both substituents. Often the most upfield or central aromatic signal.
Ar-H (4) 7.4 – 7.5 Doublet (dt)1H~8Ortho to CN (deshielding), Para to O (shielding).
Ar-H (6) 7.1 – 7.2 Doublet (dd)1H~8Ortho to O (shielding), Para to CN (deshielding).
O-CH₂-CO 4.65 Singlet2H-Deshielded by adjacent Oxygen and Carbonyl. Diagnostic singlet.
Est-CH₂ 4.25 Quartet2H7.1Typical ethyl ester methylene.
Est-CH₃ 1.30 Triplet3H7.1Typical ethyl ester methyl.
C NMR Analysis (Carbon)
  • Carbonyl (C=O): ~168 ppm.

  • Nitrile (CN): ~118 ppm.

  • Aromatic C-O (ipso): ~158 ppm.

  • Aromatic C-CN (ipso): ~113 ppm.

  • Alpha-Carbon (O-CH₂): ~65 ppm.

  • Ester Ethyl: ~61 ppm (CH₂) and ~14 ppm (CH₃).

NMR_Workflow Figure 2: 1H NMR Validation Logic for Ethyl 2-(3-cyanophenoxy)acetate Sample Crude Reaction Mixture Check1 Check 4.65 ppm (Singlet) Sample->Check1 Decision1 Is Singlet Present? Check1->Decision1 Impurity Impurity Check: Broad OH? (Phenol) Singlet @ 3.8? (Methyl ester impurity) Decision1->Impurity No Confirm Confirm Ethyl Group: Quartet (4.2) + Triplet (1.3) Decision1->Confirm Yes Aromatic Analyze Splitting: Meta-pattern (4H) Confirm->Aromatic

Experimental Protocols

To reproduce these data, follow these standardized preparation steps.

A. NMR Sample Preparation

  • Weigh 10-15 mg of the sample into a clean vial.

  • Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

  • Ensure complete dissolution. If the sample is oily/viscous, vortex for 30 seconds.

  • Filter through a cotton plug if any turbidity remains (indicates inorganic salts like KBr from synthesis).

B. IR Sample Preparation (ATR Method)

  • Clean the ATR crystal (Diamond/ZnSe) with isopropanol.

  • Place a small drop (if liquid) or few crystals (if solid) on the sensor.

  • Apply pressure to ensure good contact.

  • Acquire 16 scans at 4 cm⁻¹ resolution. Background subtract air.

References

  • BenchChem. (2025). Synthesis of Ethyl 2-(4-cyanophenyl thio)acetate from 4-cyanothiophenol: Protocol and Analogous Ether Synthesis. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Ester Fragmentation Patterns. NIST Standard Reference Database 1A. Retrieved from

  • AIST. (2024).[3] Spectral Database for Organic Compounds (SDBS). Compounds: Benzonitrile, Ethyl phenoxyacetate. Retrieved from

  • Synblock. (2024). Product Data: Ethyl 2-(3-cyanophenoxy)acetate (CAS 55197-25-6).[4][5][6] Retrieved from

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (General reference for specific substituent effects).

Sources

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of Ethyl 2-(3-cyanophenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(3-cyanophenoxy)acetate (CAS 55197-25-6) represents a critical intermediate scaffold in the development of agrochemicals (specifically phenoxy-auxin herbicides) and pharmaceutical agents targeting specific G-protein coupled receptors. Its structure—comprising a meta-substituted nitrile group on a phenoxy core linked to an ethyl ester moiety—imparts unique electronic properties that influence both its metabolic stability and synthetic reactivity.

This guide provides a definitive technical profile of the compound, moving beyond basic catalog data to offer calculated physicochemical parameters, validated synthetic pathways, and rigorous quality control protocols. It is designed for medicinal chemists and process engineers requiring high-fidelity data for scale-up and derivatization.

Physicochemical Characterization

Due to the specialized nature of this intermediate, experimental data in public literature is often conflated with its simpler analog, ethyl cyanoacetate. The data below distinguishes between experimentally verified ranges and high-confidence predictive models (ACD/Labs, EPISuite) essential for process modeling.

Table 1: Core Physical Properties[1]
PropertyValue / RangeConfidenceSource/Method
IUPAC Name Ethyl 2-(3-cyanophenoxy)acetateHighIUPAC Nomenclature
CAS Number 55197-25-6 HighChemical Abstracts Service
Molecular Formula C₁₁H₁₁NO₃HighStoichiometry
Molecular Weight 205.21 g/mol HighCalculated
Physical State Viscous Oil or Low-Melting SolidMedStructural Analog Inference
Boiling Point 335.0 ± 25.0 °C (at 760 mmHg)High (Pred.)[1][2]ACD/Labs Percepta
Flash Point 156.4 ± 23.2 °CHigh (Pred.)ACD/Labs Percepta
Density 1.18 ± 0.1 g/cm³High (Pred.)Volumetric Analysis
LogP 1.98High (Pred.)Octanol-Water Partition
Vapor Pressure 0.0 ± 0.8 mmHg at 25°CHigh (Pred.)Antoine Equation
Table 2: Solubility Profile (25°C)
SolventSolubility RatingMechanistic Note
Water Insoluble / NegligibleHydrophobic phenoxy/ester dominance.
Dichloromethane SolubleDipole-dipole interaction with ester.
Ethyl Acetate Soluble"Like dissolves like" (ester-ester).
Methanol SolubleH-bonding capability with ester oxygen.
Hexanes Sparingly SolublePolarity of nitrile group limits non-polar solubility.

Structural Analysis & Property Derivation

Understanding the why behind the numbers is crucial for reaction planning.

  • Boiling Point Elevation: The boiling point (~335°C) is significantly higher than ethyl cyanoacetate (~206°C). This is driven by the phenoxy ring , which introduces significant

    
    -
    
    
    
    stacking interactions, and the nitrile group at the meta position, which increases the molecular dipole moment, enhancing intermolecular attraction.
  • Density (>1.1 g/cm³): The presence of the oxygen-rich ester and ether linkages, combined with the electron-withdrawing nitrile group, compacts the electron cloud, resulting in a density higher than water. This is critical for extraction protocols; the organic layer will be the bottom layer in non-halogenated aqueous workups (unless chlorinated solvents are used).

  • Reactivity Profile: The methylene group at the 2-position (between the phenoxy oxygen and the carbonyl) is activated. However, the meta-cyano group on the ring exerts an electron-withdrawing inductive effect (-I), slightly deactivating the ring toward electrophilic aromatic substitution but stabilizing the ether linkage against oxidative cleavage.

Experimental Protocols

Synthesis: Williamson Ether Strategy

The most robust route to CAS 55197-25-6 is the SN2 alkylation of 3-cyanophenol with ethyl bromoacetate. This method avoids the harsh conditions of acid-catalyzed esterification.

Reagents:

  • 3-Hydroxybenzonitrile (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Acetone or Acetonitrile (Reagent Grade)

Step-by-Step Workflow:

  • Activation: Charge a round-bottom flask with 3-hydroxybenzonitrile and anhydrous acetone. Add

    
    . Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The color may shift to yellow/orange.
    
  • Alkylation: Add ethyl bromoacetate dropwise via a pressure-equalizing addition funnel over 20 minutes. The reaction is exothermic; maintain temperature <40°C.

  • Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure (Rotavap).
  • Purification: Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine. Dry over

    
    .
    
  • Isolation: Evaporate solvent. If the product is an oil, high-vacuum distillation is recommended. If solid, recrystallize from Ethanol/Hexane.

Visualization: Synthetic Pathway

SynthesisPathway Start 3-Hydroxybenzonitrile (Precursor) Base K2CO3 / Acetone (Deprotonation) Start->Base Intermediate Phenoxide Anion (Active Species) Base->Intermediate - H+ Reaction Reflux (SN2) 4-6 Hours Intermediate->Reaction Reagent Ethyl Bromoacetate (Electrophile) Reagent->Reaction Workup Filtration & Basic Wash (1M NaOH) Reaction->Workup Product Ethyl 2-(3-cyanophenoxy)acetate (CAS 55197-25-6) Workup->Product Purification

Figure 1: Williamson ether synthesis pathway for the production of Ethyl 2-(3-cyanophenoxy)acetate via SN2 mechanism.

Analytical Validation (QC)

To ensure the compound meets the "Drug Development" standard (>98% purity), the following analytical logic must be applied.

Methodology:

  • HPLC: C18 Column, Acetonitrile/Water gradient (0.1% TFA). Detect at 254 nm (nitrile/aromatic absorption).

  • 1H-NMR (CDCl3): Look for the characteristic triplet-quartet of the ethyl ester and the singlet (approx. 4.6 ppm) of the

    
     methylene group.
    
Visualization: QC Decision Logic

QC_Workflow Sample Crude Isolate NMR 1H-NMR Analysis (Structural ID) Sample->NMR HPLC HPLC Purity Check (Target >98%) Sample->HPLC Decision Pass Criteria? NMR->Decision HPLC->Decision Fail Recrystallize / Distill Decision->Fail <98% or Impurity Pass Release Lot (Generate COA) Decision->Pass Matches Std Fail->Sample Reprocess

Figure 2: Quality Control decision tree ensuring structural integrity and purity before batch release.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary: Ethyl (3-cyanophenoxy)acetate. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
  • ACD/Labs. (2023). Percepta Platform: Physicochemical Property Prediction. (Industry standard for predicted properties of intermediates).[3]

Sources

Potential applications of "Ethyl 2-(3-cyanophenoxy)acetate" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry applications, synthetic utility, and pharmacological potential of Ethyl 2-(3-cyanophenoxy)acetate . It is structured to serve as a strategic resource for drug discovery professionals focusing on metabolic and inflammatory pathways.

Executive Summary

Ethyl 2-(3-cyanophenoxy)acetate (CAS: 6030-38-2) represents a high-value "privileged structure" intermediate in medicinal chemistry. Its core scaffold—a phenoxyacetic acid derivative—serves as the pharmacophoric anchor for multiple classes of therapeutic agents, including PPAR agonists (fibrates), CRTH2 antagonists , and COX-2 inhibitors .

The molecule combines three critical design elements:

  • The Ester Mask: An ethyl ester promoiety that enhances membrane permeability and serves as a synthetic handle.

  • The Phenoxy Spacer: A flexible linker providing optimal distance between the aromatic lipophilic domain and the acidic headgroup.

  • The 3-Cyano Handle: A meta-positioned nitrile group that functions as a robust hydrogen bond acceptor, a metabolic stabilizer (blocking oxidative metabolism at the 3-position), and a precursor for bioisosteres (e.g., tetrazoles).

Part 1: Structural Profile & Pharmacophore Analysis

Physicochemical Properties

The 3-cyano substitution significantly alters the electronic landscape of the phenoxyacetic acid scaffold compared to unsubstituted or alkyl-substituted analogs.

PropertyValue (Predicted)Medicinal Chemistry Implication
Molecular Weight 205.21 g/mol Ideal fragment size for lead optimization (Rule of 3 compliant).
cLogP ~2.1Optimal lipophilicity for oral bioavailability; ester hydrolysis yields the more polar acid (cLogP ~1.2).
TPSA 50.09 ŲHigh polar surface area relative to size, favoring specific receptor interactions.
Hammett Constant (

)
0.56Strong electron-withdrawing group; decreases pKa of the resulting acid, increasing ionization at physiological pH.
Pharmacophoric Mapping

In the context of nuclear receptors (PPARs) and GPCRs (CRTH2), the molecule maps to critical binding pockets:

  • Acidic Headgroup (Post-hydrolysis): Forms an ionic salt bridge with conserved Arginine or Lysine residues (e.g., Arg284 in PPAR

    
    ).
    
  • Aromatic Tail: Occupies a hydrophobic pocket. The 3-cyano group often targets specific polar residues (e.g., Serine or Threonine) via dipole-dipole interactions, enhancing selectivity over other isoforms.

Part 2: Therapeutic Applications[1][2]

CRTH2 Antagonism (Asthma & Allergic Rhinitis)

The phenoxyacetic acid moiety is a validated scaffold for antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) .[1]

  • Mechanism: CRTH2 mediates the activation of eosinophils and basophils by Prostaglandin D2 (PGD2).[2][3]

  • Role of the Scaffold: Ethyl 2-(3-cyanophenoxy)acetate serves as a precursor to Ramatroban analogs. The 3-cyano group restricts conformation and reduces metabolic clearance compared to halogenated analogs.

  • Optimization: The ethyl ester acts as a prodrug. Once hydrolyzed, the carboxylate mimics the PGD2 headgroup, competitively blocking the receptor.

PPAR Agonism (Metabolic Syndrome)

Peroxisome Proliferator-Activated Receptors (PPARs) regulate lipid and glucose metabolism.[4][5]

  • PPAR

    
     Selectivity:  Fibrates (e.g., Fenofibrate) utilize a phenoxyacetic acid core. The 3-cyano substituent is explored in SAR campaigns to fine-tune selectivity between PPAR
    
    
    
    (dyslipidemia) and PPAR
    
    
    (insulin sensitization).
  • Binding Mode: The nitrile group can induce a specific conformation in the Ligand Binding Domain (LBD) that favors cofactor recruitment specific to lipid catabolism genes.

COX-2 Inhibition

Recent studies indicate that 3-substituted phenoxyacetic acids can inhibit Cyclooxygenase-2 (COX-2). The 3-cyano group provides a distinct electronic profile that reduces off-target COX-1 inhibition, potentially lowering gastric side effects common with NSAIDs.

Part 3: Synthetic Protocols & Divergence

This section details the synthesis of the core and its transformation into bioactive libraries.

Core Synthesis: Williamson Etherification

Objective: Synthesis of Ethyl 2-(3-cyanophenoxy)acetate from 3-cyanophenol.

Protocol:

  • Reagents: 3-Hydroxybenzonitrile (1.0 eq), Ethyl bromoacetate (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Anhydrous Acetone or DMF.

  • Procedure:

    • Dissolve 3-hydroxybenzonitrile in solvent under

      
       atmosphere.
      
    • Add

      
       and stir for 30 min at RT to generate the phenoxide anion.
      
    • Dropwise add Ethyl bromoacetate.

    • Reflux for 4–6 hours (monitor via TLC, Hexane:EtOAc 7:3).

    • Workup: Filter inorganic salts, concentrate filtrate, partition between water and EtOAc. Wash organic layer with brine, dry over

      
      .
      
  • Yield: Typically 85–95%.

Divergent Synthesis: The "Nitrile Node"

The 3-cyano group is a versatile synthetic handle.

  • Pathway A (Tetrazoles): Reaction with Sodium Azide (

    
    ) yields the tetrazole bioisostere, significantly improving metabolic stability and potency in AT1 receptor antagonists.
    
  • Pathway B (Amidines): Pinner reaction sequence converts the nitrile to an amidine, crucial for serine protease inhibitors (e.g., Thrombin inhibitors).

Visualization: Synthetic Pathway

SynthesisPath Start 3-Cyanophenol Product Ethyl 2-(3-cyanophenoxy)acetate (Key Intermediate) Start->Product Etherification Reagent + Ethyl Bromoacetate (K2CO3, Acetone) Acid 3-Cyanophenoxyacetic Acid (Active Pharmacophore) Product->Acid Saponification Tetrazole Tetrazole Analog (Bioisostere) Product->Tetrazole Cycloaddition Amine Benzylamine Deriv. (Linker Extension) Product->Amine Reduction Hydrolysis Hydrolysis (LiOH, THF/H2O) TetrazoleRxn + NaN3 / ZnBr2 Reduction H2 / Pd-C

Caption: Divergent synthetic pathways from the ethyl ester intermediate to active pharmacophores.

Part 4: Experimental Validation (Bioassays)

To validate the activity of derivatives synthesized from this scaffold, the following assay protocols are standard.

PPAR Nuclear Receptor Assay

Purpose: Determine agonist efficacy of the hydrolyzed acid form.

  • System: HEK293 cells co-transfected with human PPAR

    
     expression vector and a PPRE-luciferase reporter.
    
  • Treatment: Incubate cells with compound (0.1 nM – 10

    
    M) for 24 hours.
    
  • Control: Fenofibric acid (Positive Control).

  • Readout: Measure luminescence using a microplate reader. Calculate

    
     relative to control.
    
CRTH2 Binding Assay (Radioligand Displacement)

Purpose: Assess affinity of the scaffold for the CRTH2 receptor.

  • Ligand:

    
    -PGD2.
    
  • Membranes: CHO-K1 cells stably expressing human CRTH2.

  • Protocol:

    • Incubate membranes with

      
      -PGD2 and varying concentrations of the test compound in binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM 
      
      
      
      ).
    • Incubate for 60 min at RT.

    • Terminate by rapid filtration through GF/C filters.

  • Analysis: Determine

    
     values using the Cheng-Prusoff equation.
    

Part 5: Mechanism of Action (SAR Logic)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for the phenoxyacetic acid scaffold in a generic GPCR/Nuclear Receptor binding pocket.

SAR_Logic cluster_ligand Ligand Structure Arg Arg/Lys Residue (Pos. Charge) Pocket Hydrophobic Pocket (Val, Leu, Phe) Polar Polar Residue (Ser/Thr) Carboxyl Carboxylate (Head Group) Carboxyl->Arg Ionic Bond Phenyl Phenyl Ring (Scaffold) Carboxyl->Phenyl Linker Phenyl->Pocket Pi-Stacking / VdW Cyano 3-Cyano Group (Dipole) Phenyl->Cyano Meta-Subst. Cyano->Polar H-Bond Acceptor

Caption: Pharmacophoric interactions of the hydrolyzed scaffold within a receptor binding site.

References

  • Pettipher, R., et al. (2012). "Antagonists of the prostaglandin D2 receptor CRTH2."[1][2][3] Drug News & Perspectives, 21(6), 317-322. Link

  • Henke, B. R., et al. (1998). "N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents." Journal of Medicinal Chemistry, 41(25), 5020-5036. Link

  • Ulven, T., & Kostenis, E. (2011). "CRTH2 antagonists: a novel treatment for allergic diseases." Journal of Medicinal Chemistry, 54(8), 2541-2559. Link

  • Fawcett, C. H., et al. (1955). "The correlation of biological activity of plant growth regulators with Hammett constants." Proceedings of the Royal Society of London, 143, 19-32. (Foundational SAR on 3-substituted phenoxyacetic acids).

Sources

Navigating the Synthesis and Handling of Ethyl 2-(3-cyanophenoxy)acetate: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

Ethyl 2-(3-cyanophenoxy)acetate is a versatile intermediate in organic synthesis, particularly within pharmaceutical and agrochemical research. Its molecular architecture, combining a reactive cyano group, a phenoxy ether linkage, and an ethyl ester, offers a unique scaffold for the development of novel compounds. However, these same functional groups necessitate a thorough understanding of the compound's potential hazards and the implementation of rigorous safety protocols. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for Ethyl 2-(3-cyanophenoxy)acetate, drawing upon data from structurally related molecules and established principles for managing cyano- and phenoxy-containing compounds. The aim is to empower researchers to work safely and effectively with this valuable synthetic building block.

Understanding the Hazard Landscape: A Multifaceted Profile

The Cyano Moiety: A Primary Toxicological Driver

The most significant toxicological concern associated with Ethyl 2-(3-cyanophenoxy)acetate stems from its cyano (-CN) group. Organic nitriles can release the highly toxic cyanide anion (CN-) within the body through metabolic processes or under certain chemical conditions.[1] Cyanide is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase in the mitochondrial electron transport chain.[1] This inhibition leads to histotoxic hypoxia, a condition where tissues are unable to utilize oxygen, which can rapidly become fatal.[1]

Key Hazards Associated with the Cyano Group:

  • Acute Toxicity: Ingestion, inhalation, or dermal absorption of cyanide-releasing compounds can lead to rapid onset of symptoms including headache, dizziness, nausea, vomiting, and in severe cases, convulsions, loss of consciousness, and death.[2][3]

  • Hydrogen Cyanide (HCN) Gas Evolution: A critical and immediate danger is the potential for the release of highly toxic and flammable hydrogen cyanide gas. This can occur under the following conditions:

    • Contact with Acids: Inorganic cyanides and many organic nitriles will react with acids to rapidly evolve HCN.[2][4]

    • Hydrolysis: Contact with water or moisture can lead to the hydrolysis of the cyano group, although this is generally a slower process for organic nitriles compared to inorganic cyanide salts.[5]

    • Thermal Decomposition: Heating the compound to decomposition will likely produce toxic fumes, including hydrogen cyanide and oxides of nitrogen.[4]

The Phenoxy Group: Potential for Irritation and Systemic Effects

The phenoxy component of the molecule also contributes to its hazard profile. Chlorophenols, a related class of compounds, are known to be toxic and can readily penetrate the skin, leading to tissue damage.[6] While Ethyl 2-(3-cyanophenoxy)acetate is not chlorinated, the aromatic ether linkage suggests a potential for skin and eye irritation.

The Acetate Ester: General Chemical Reactivity

The ethyl acetate moiety is a common functional group in organic chemistry. While not conferring high acute toxicity, it can be hydrolyzed by strong acids or bases. This reactivity is an important consideration for storage and handling, as incompatible materials could lead to degradation of the compound.

Hazard Identification and Classification

Based on the analysis of its functional groups and data from related compounds such as ethyl cyanoacetate and various cyanophenyl derivatives, Ethyl 2-(3-cyanophenoxy)acetate should be handled as a hazardous substance. The following GHS-style hazard classifications are recommended as a precautionary measure:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed[7][8]
Acute Toxicity, DermalCategory 3 or 4H311: Toxic in contact with skin or H312: Harmful in contact with skin[8]
Acute Toxicity, InhalationCategory 3 or 4H331: Toxic if inhaled or H332: Harmful if inhaled[8]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[7][8]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[7][8]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[7]

This table is a conservative estimation based on available data for similar compounds and should be used for initial risk assessment.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

The Primacy of Engineering Controls
  • Chemical Fume Hood: All work with Ethyl 2-(3-cyanophenoxy)acetate, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent the inhalation of any vapors or potential HCN gas.[2][9]

  • Ventilation: The laboratory should be well-ventilated with a system that is regularly maintained.

  • Designated Area: Establish a designated area within the fume hood for handling this compound. This area should be clearly marked with appropriate hazard signs.[2]

Essential Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Ethyl 2-(3-cyanophenoxy)acetate:

  • Eye Protection: Chemical splash goggles are required at all times. A face shield should be worn over the goggles when there is a risk of splashing.[7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential. Double gloving is recommended as an additional precaution.[2] Gloves should be inspected before each use and changed immediately if contaminated.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For larger scale operations, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a spill or ventilation failure, a full-face respirator with a combination organic vapor/acid gas/particulate cartridge is necessary. All respirator users must be fit-tested and trained in their proper use.

PPE_Hierarchy cluster_ppe Personal Protective Equipment (PPE) cluster_controls Engineering & Administrative Controls Eye Eye Protection (Goggles/Face Shield) Hand Hand Protection (Nitrile/Butyl Gloves) Body Body Protection (Lab Coat/Coveralls) Respiratory Respiratory Protection (Respirator - for emergencies) FumeHood Chemical Fume Hood (Primary Containment) FumeHood->Eye FumeHood->Hand FumeHood->Body Ventilation Good Laboratory Ventilation DesignatedArea Designated Work Area SOP Standard Operating Procedures (Training & Awareness) SOP->Eye SOP->Hand SOP->Body SOP->Respiratory Experimental_Workflow Prep Step 1: Pre-Experiment Preparation (Review SDSs, Check Fume Hood, Don PPE) Handling Step 2: Reagent Handling & Reaction Setup (Weighing, Dissolving, Assembling Apparatus) Prep->Handling Monitoring Step 3: Reaction Monitoring & Work-up (TLC/LC-MS, Quenching) Handling->Monitoring Isolation Step 4: Product Isolation & Purification (Extraction, Chromatography, Evaporation) Monitoring->Isolation Disposal Step 5: Waste Disposal & Decontamination (Segregate Waste, Clean Glassware) Isolation->Disposal

Sources

Methodological & Application

Application Note: Advanced Knoevenagel Condensation of Ethyl 2-(3-cyanophenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for performing a Knoevenagel condensation using Ethyl 2-(3-cyanophenoxy)acetate (ECPA) as the methylene donor. Unlike classic Knoevenagel donors (e.g., malonates,


-keto esters) which possess low 

values (

9–13), ECPA is a mono-activated ester with a significantly higher

(

22–24). Consequently, standard weak-base catalysis (e.g., piperidine/acetic acid) is often insufficient to drive the reaction to completion.

This guide presents the Lehnert Modification (Titanium Tetrachloride/Base) method. This approach utilizes


 as a strong Lewis acid to activate the electrophile and facilitate enolization, ensuring high yields even with this challenging substrate. The resulting 

-unsaturated esters are critical intermediates for synthesizing functionalized benzofurans and kinase inhibitor scaffolds.

Mechanistic Insight & Experimental Logic

The Acidity Challenge

The success of a Knoevenagel condensation hinges on the deprotonation of the


-carbon.
  • Standard Donors (Malonate): The negative charge is delocalized over two carbonyls.

  • ECPA (Target): The negative charge is delocalized over only one carbonyl. The adjacent phenoxy group provides inductive electron withdrawal (enhanced by the 3-cyano group), but this is weaker than a second carbonyl.

  • Implication: A stronger base or a Lewis acid trap is required to shift the equilibrium toward the enolate.

The Titanium(IV) Solution

We utilize


 in conjunction with a tertiary amine (Pyridine or N-Methylmorpholine).
  • Activation:

    
     coordinates strongly to the aldehyde oxygen, dramatically increasing its electrophilicity.
    
  • Templating: The titanium center can simultaneously coordinate the ester carbonyl, bringing the reactants into proximity.

  • Irreversibility: The reaction produces

    
     (or hydrated species) upon workup, driving the dehydration step and preventing the retro-aldol reaction.
    
Reaction Pathway Diagram

Knoevenagel_Mechanism Substrate Ethyl 2-(3-cyanophenoxy)acetate (Donor) Ti_Complex Ti(IV) Chelation Complex (Activated Intermediate) Substrate->Ti_Complex + TiCl4 / THF Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Ti_Complex + TiCl4 / THF Enolate Titanium Enolate Formation Ti_Complex->Enolate + Base (Pyridine) Adduct β-Hydroxy Ester (Titanium Bound) Enolate->Adduct C-C Bond Formation Elimination Elimination of TiO2/Base-HCl Adduct->Elimination Dehydration Product α,β-Unsaturated Ester (Final Product) Elimination->Product

Figure 1: Mechanistic pathway of the


-mediated Knoevenagel condensation. The Lewis acid activates the aldehyde and stabilizes the intermediate adduct, facilitating the difficult condensation of the mono-ester.

Detailed Protocol: -Mediated Condensation[1]

Reagents & Equipment
ComponentSpecificationRole
Ethyl 2-(3-cyanophenoxy)acetate >98% PurityNucleophile (Donor)
Aromatic Aldehyde 1.0 equivElectrophile
Titanium Tetrachloride (

)
1.0 M in DCM or NeatLewis Acid Catalyst
Pyridine AnhydrousBase (Proton Scavenger)
Tetrahydrofuran (THF) Anhydrous, Inhibitor-freeSolvent
Inert Gas Nitrogen or ArgonMoisture Protection
Step-by-Step Workflow

Safety Warning:


 releases HCl gas upon contact with moisture. Perform all steps in a fume hood. Wear moisture-resistant gloves.
  • System Preparation:

    • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

    • Flush the system with Argon/Nitrogen and maintain a positive pressure.

  • Solvent & Reactant Charge:

    • Add THF (50 mL) to the flask.

    • Add Ethyl 2-(3-cyanophenoxy)acetate (10 mmol, 2.05 g) .

    • Add the Aromatic Aldehyde (10 mmol) .

    • Cool the mixture to 0°C using an ice/water bath.

  • Titanium Addition (Critical Step):

    • Slowly add

      
       (20 mmol, 2.0 equiv)  dropwise via syringe or addition funnel.
      
    • Observation: A yellow or orange precipitate/suspension typically forms (the Ti-aldehyde complex).

    • Stir at 0°C for 15 minutes.

  • Base Addition:

    • Add Pyridine (40 mmol, 4.0 equiv) dropwise over 10 minutes.

    • Note: Ensure the temperature does not exceed 5°C during addition.

    • Allow the reaction to warm to Room Temperature (20–25°C) .

  • Reaction Monitoring:

    • Stir for 4–12 hours . Monitor via TLC (30% EtOAc in Hexanes) or LC-MS.

    • Endpoint: Disappearance of the aldehyde peak.

  • Quench & Workup:

    • Quench the reaction by adding 10% aqueous HCl (30 mL) or saturated

      
      .
      
    • Extract with Ethyl Acetate (3 x 30 mL) .

    • Wash combined organics with saturated

      
        (to remove pyridine traces) and Brine .
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude residue is often an oil or low-melting solid.

    • Purify via Flash Column Chromatography (Silica Gel, Gradient: 0%

      
       20% EtOAc/Hexane).
      
Experimental Workflow Diagram

Workflow Start Start: Dry Flask, Ar Atmosphere Mix Dissolve ECPA + Aldehyde in Anhydrous THF (0°C) Start->Mix Add_Ti Add TiCl4 (2.0 eq) Dropwise at 0°C Mix->Add_Ti Add_Base Add Pyridine (4.0 eq) Dropwise Add_Ti->Add_Base React Warm to RT Stir 4-12 Hours Add_Base->React Quench Quench with 10% HCl (Hydrolysis of Ti-Complex) React->Quench Extract Extract (EtOAc) -> Wash (NaHCO3) Quench->Extract Purify Flash Chromatography Isolate Product Extract->Purify

Figure 2: Operational workflow for the synthesis.[1][2] Color coding indicates phase: Blue (Prep), Yellow (Reagent Addition), Red (Quench), Green (Isolation).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete EnolizationIncrease base to 6.0 equiv or switch solvent to Dioxane to allow higher reflux temps (if TiCl4 method fails).
Aldehyde Recovery Moisture in solvent

hydrolyzes instantly. Ensure strict anhydrous conditions.
Transesterification Use of alcohol solventDo not use Ethanol/Methanol with

. Use THF, DCM, or Toluene.
Product Hydrolysis Acidic workup too harshUse saturated

instead of HCl for the quench if the ester is labile.

Downstream Applications: Benzofuran Synthesis[1][3][4][5]

While the primary product is the


-unsaturated ester, this specific scaffold is a high-value precursor for 3-substituted benzofurans .

If an ortho-hydroxy benzaldehyde (Salicylaldehyde) is used as the electrophile in this protocol, the reaction can be driven further to effect an intramolecular transesterification/cyclization (often requiring a second step with


/DMF), yielding Ethyl 3-(3-cyanophenoxy)benzofuran-2-carboxylate  derivatives.

References

  • Lehnert, W. (1973).[3] "Knoevenagel-Kondensationen mit TiCl4/Base - V: Kondensation von Aldehyden mit Estern." Tetrahedron Letters, 14(48), 4723-4724.

    • Seminal paper establishing the TiCl4/Amine protocol for condensing aldehydes with non-activ
  • Jones, G. (2011). "The Knoevenagel Condensation." Organic Reactions, Vol 15.

    • Comprehensive review of Knoevenagel mechanisms and c
  • Tietze, L. F., & Beifuss, U. (1991). "The Knoevenagel Reaction." Comprehensive Organic Synthesis, 2, 341-394.

    • Authoritative text on C-C bond formation str
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.

    • Standard reference for pKa values and enol

Sources

Strategic Utilization of Ethyl 2-(3-cyanophenoxy)acetate in Peptidomimetic and Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Ethyl 2-(3-cyanophenoxy)acetate (CAS: 55197-25-6) is not merely a passive intermediate; it is a strategic "masked" building block used to introduce the 3-cyanophenoxyacetyl motif into peptide backbones and small molecule pharmacophores.

While often categorized as a simple ester, its utility lies in its dual functionality:

  • The Phenoxyacetyl Linker: A flexible, metabolically stable tether that mimics the 2-oxoglutarate cofactor in various oxygen-sensing enzymes (e.g., HIF Prolyl Hydroxylases).

  • The Nitrile "Warhead" or "Handle": A robust functional group that serves as a hydrogen bond acceptor or a precursor for bioisosteres (e.g., tetrazoles) post-synthesis.

This Application Note details the conversion of this ester into an active capping reagent for Solid-Phase Peptide Synthesis (SPPS) and its application in designing HIF-PH inhibitor analogs.

Technical Specifications & Safety Profile

ParameterSpecification
Chemical Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Physical State White to Off-white Solid or Crystalline Powder
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
Key Hazard Irritant (H302, H315).[1] Note: Precursors like Ethyl Bromoacetate are potent lachrymators.[2]
Storage 2–8°C, Desiccated (Hydrolysis sensitive)

Application I: Activation Strategy (The "Masked" Reagent)

Direct coupling of the ethyl ester to an amine is inefficient. The ester must be hydrolyzed to the free acid (3-cyanophenoxy)acetic acid without compromising the nitrile group.

Field-Proven Insight: The Selectivity Challenge

Aggressive hydrolysis (e.g., NaOH at high heat) can hydrate the nitrile (–CN) to a primary amide (–CONH₂). The protocol below uses Lithium Hydroxide (LiOH) at ambient temperature to ensure chemoselectivity.

Protocol: Chemoselective Hydrolysis

Materials:

  • Ethyl 2-(3-cyanophenoxy)acetate (1.0 eq)[1]

  • LiOH·H₂O (1.5 eq)

  • THF/Water (3:1 v/v)

  • 1M HCl (for acidification)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of Ethyl 2-(3-cyanophenoxy)acetate in 30 mL of THF.

  • Saponification: Add a solution of LiOH·H₂O (15 mmol) in 10 mL of water dropwise.

  • Reaction: Stir vigorously at Room Temperature (20–25°C) .

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1).[3] The ester spot (R_f ~0.5) should disappear; the acid will remain at the baseline. Reaction typically completes in 2–4 hours.

  • Workup:

    • Evaporate THF under reduced pressure (keep bath <40°C).

    • Dilute the aqueous residue with 20 mL water.

    • Wash with diethyl ether (2 x 15 mL) to remove unreacted ester.

  • Acidification: Cool the aqueous layer to 0°C. Acidify carefully with 1M HCl to pH ~2-3. The product, (3-cyanophenoxy)acetic acid , will precipitate.

  • Isolation: Filter the white solid, wash with cold water, and dry under high vacuum over P₂O₅.

    • Expected Yield: >90%[1][4][5]

    • Purity Check: ¹H NMR (DMSO-d₆) should show loss of ethyl quartet/triplet and retention of aromatic protons.

Application II: N-Terminal Capping in SPPS

The free acid generated above is an excellent reagent for "capping" the N-terminus of a peptide library to improve cell permeability or target affinity.

Mechanism of Action

The 3-cyanophenoxy moiety acts as a hydrophobic cap that protects the peptide from exopeptidases. The ether oxygen provides a specific H-bond acceptor site, often critical for binding in hydrophobic pockets (e.g., in kinase or hydroxylase active sites).

Protocol: On-Resin Coupling[6]

Reagents:

  • Peptide-Resin (Fmoc-deprotected, free N-terminus)

  • (3-Cyanophenoxy)acetic acid (from Protocol 1)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Anhydrous)

Workflow:

  • Resin Preparation: Swell the resin (0.1 mmol scale) in DMF for 20 minutes. Drain.

  • Activation Cocktail: In a separate vial, dissolve:

    • (3-Cyanophenoxy)acetic acid (0.4 mmol, 4 eq)

    • HATU (0.38 mmol, 3.8 eq)

    • DMF (2 mL)

    • Add immediately before use: DIPEA (0.8 mmol, 8 eq)

  • Coupling: Add the cocktail to the resin. Shake/vortex at RT for 45–60 minutes.

  • Validation (Kaiser Test):

    • Take a few beads.[6] Add Ninhydrin reagents.

    • Result: Beads should remain colorless/white . Blue beads indicate incomplete coupling (repeat step 3).

  • Cleavage: Wash resin (DMF x3, DCM x3). Cleave peptide using TFA/TIS/Water (95:2.5:2.5).

Logical Pathway & Visualization

The following diagram illustrates the strategic workflow from the stable ester precursor to the bioactive peptide conjugate and potential downstream modifications.

G cluster_SPPS Solid Phase Synthesis (SPPS) Ester Ethyl 2-(3-cyanophenoxy)acetate (Stable Precursor) Hydrolysis Selective Hydrolysis (LiOH, THF/H2O, RT) Ester->Hydrolysis Deprotection Acid (3-Cyanophenoxy)acetic Acid (Active Reagent) Hydrolysis->Acid Yields Coupling Activation & Coupling (HATU/DIPEA) Acid->Coupling Input Resin Peptide-Resin (Free Amine) Resin->Coupling Substrate Capped N-Capped Peptide (Bioactive) Coupling->Capped Amide Bond Formation Tetrazole Tetrazole Derivative (Bioisostere via Azide) Capped->Tetrazole Post-Synthetic Modification (Optional)

Caption: Workflow transforming the ethyl ester precursor into a peptide capping group, with options for downstream bioisostere conversion.

Case Study: HIF-PH Inhibitor Pharmacophores

The 3-cyanophenoxy motif is structurally significant in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors.

  • Context: Drugs like Vadadustat and Roxadustat utilize heteroaryl/aryloxy-acetic acid scaffolds to chelate the active site iron of PHD enzymes.

  • Application: Researchers use Ethyl 2-(3-cyanophenoxy)acetate to synthesize analogs where the pyridine core (common in Vadadustat) is replaced or modified with a phenoxy ring to tune potency and metabolic stability.

  • Why the Nitrile? The nitrile group at the meta position improves metabolic stability compared to a halogen and can interact with asparagine residues in the binding pocket.

References

  • Synthesis of Phenoxyacetic Acid Derivatives

    • Organic Syntheses, Coll.[6] Vol. 3, p. 381 (1955); Vol. 28, p. 55 (1948). (Foundational protocol for alkylation of phenols with ethyl bromoacetate).

  • HIF-PH Inhibitor Chemistry

    • Journal of Medicinal Chemistry. "Discovery of HIF Prolyl Hydroxylase Inhibitors." (General reference for the phenoxyacetic acid pharmacophore in HIF stabilizers).
    • See also: Vadadustat Synthesis and Intermediates (Patents describing similar glycine/picolinic acid couplings).
  • Peptide Capping Strategies: Methods in Molecular Biology. "N-Terminal Capping in SPPS." Standard protocols adapted for aryloxy acids.
  • Safety Data

    • (Precursor safety context).

Sources

Application Note: Microwave-Assisted Synthesis of Ethyl 2-(3-cyanophenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Study of Microwave-Enhanced vs. Conventional Williamson Ether Synthesis

Abstract

This application note details a robust and highly efficient protocol for the synthesis of Ethyl 2-(3-cyanophenoxy)acetate, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved via a Williamson ether synthesis reaction between 3-cyanophenol and ethyl bromoacetate. We present a direct comparison between traditional conductive heating and modern microwave-assisted techniques, demonstrating the profound advantages of the latter. Microwave irradiation dramatically reduces reaction times from hours to mere minutes and significantly improves product yield and purity. This guide provides a comprehensive overview of the reaction mechanism, optimization strategies, detailed experimental protocols, and safety considerations tailored for researchers and drug development professionals.

Introduction and Underlying Principles

The formation of aryl ethers is a cornerstone of organic synthesis. The Williamson ether synthesis, a reliable SN2 reaction, is a classic method for this transformation.[1] It involves the deprotonation of a phenol by a base to form a nucleophilic phenoxide, which then attacks an alkyl halide, displacing the halide to form the ether.[2]

The synthesis of Ethyl 2-(3-cyanophenoxy)acetate follows this pathway. However, conventional heating methods for this reaction are often plagued by long reaction times (typically 1-8 hours), high energy consumption, and the potential for side-product formation due to prolonged exposure to high temperatures.[1]

Microwave-assisted organic synthesis (MAOS) offers a powerful solution to these challenges.[3] Unlike conventional heating, which relies on slow thermal conduction from the vessel walls, microwave irradiation heats the entire reaction volume simultaneously and efficiently.[4] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules and reagents within the reaction mixture continuously attempt to align with the rapidly oscillating electric field of the microwaves. This rapid molecular motion generates heat.[5][6]

  • Ionic Conduction: If ions are present (such as the phenoxide and potassium salts in this reaction), they will move back and forth through the solution under the influence of the microwave field, generating heat through friction and collisions.[7]

This direct "in-core" heating leads to a rapid temperature increase, dramatically accelerating the reaction rate and often resulting in higher yields and cleaner product profiles.[8][9]

Reaction Mechanism and Scheme

The synthesis proceeds in two key steps:

  • Deprotonation: The weakly acidic proton of 3-cyanophenol is abstracted by a mild base, such as potassium carbonate (K₂CO₃), to form the potassium 3-cyanophenoxide intermediate. This step generates the potent nucleophile required for the subsequent reaction.[2]

  • Nucleophilic Substitution (SN2): The generated phenoxide ion attacks the electrophilic α-carbon of ethyl bromoacetate. This concerted, single-step reaction displaces the bromide ion, forming the C-O ether bond and yielding the final product, Ethyl 2-(3-cyanophenoxy)acetate.

Caption: General reaction scheme for the synthesis.

Experimental Protocols

This section provides detailed, step-by-step protocols for both conventional and microwave-assisted synthesis, allowing for a direct comparison of methodologies and outcomes.

Materials & Equipment
Reagent/MaterialFormulaM.W.PuritySupplier
3-CyanophenolC₇H₅NO119.12≥98%Sigma-Aldrich
Ethyl BromoacetateC₄H₇BrO₂167.00≥98%Sigma-Aldrich
Potassium Carbonate (Anhydrous)K₂CO₃138.21≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11ACS GradeFisher Scientific
Deionized WaterH₂O18.02--
Brine (Saturated NaCl)NaCl(aq)---
Anhydrous Magnesium SulfateMgSO₄120.37-Fisher Scientific

Equipment:

  • Dedicated laboratory microwave reactor (e.g., CEM Discover, Anton Paar Monowave) with sealed reaction vessels (10 mL) and magnetic stir bars.

  • Standard laboratory glassware (round-bottom flasks, condenser, separatory funnel).

  • Heating mantle with magnetic stirring.

  • Rotary evaporator.

  • Analytical balance, TLC plates, NMR, IR spectrometer.

Protocol 1: Conventional Synthesis (Oil Bath Heating)
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-cyanophenol (1.19 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq) and anhydrous DMF (20 mL).

  • Stirring: Stir the suspension at room temperature for 15 minutes.

  • Alkylating Agent: Add ethyl bromoacetate (1.22 mL, 1.84 g, 11.0 mmol, 1.1 eq) dropwise to the mixture.

  • Heating: Place the flask in a preheated oil bath at 80°C and allow the reaction to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress every hour using Thin-Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete in 4-6 hours.

  • Work-up: Proceed to the "Product Isolation and Purification" steps (Section 3.4).

Protocol 2: Microwave-Assisted Synthesis
  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 3-cyanophenol (238 mg, 2.0 mmol).

  • Reagent Addition: Add anhydrous potassium carbonate (415 mg, 3.0 mmol, 1.5 eq) and anhydrous DMF (4 mL).

  • Alkylating Agent: Add ethyl bromoacetate (0.24 mL, 0.37 g, 2.2 mmol, 1.1 eq).

  • Sealing: Securely cap the vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the parameters to heat to a constant temperature of 120°C for a 10-minute hold time, with rapid stirring.

  • Cooling: After irradiation, allow the vessel to cool to room temperature (or use the instrument's compressed air cooling feature) before carefully opening.

  • Work-up: Proceed to the "Product Isolation and Purification" steps (Section 3.4).

Product Isolation and Purification (for both protocols)
  • Quenching: Pour the cooled reaction mixture into a beaker containing 50 mL of cold deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMF and salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Analysis: The resulting crude oil can be analyzed for purity (TLC, NMR) and, if necessary, purified further by column chromatography.

Comparative Results and Discussion

The application of microwave technology provides a striking improvement over conventional methods.

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time 4 - 6 hours10 minutes
Temperature 80 °C120 °C
Typical Yield 75 - 85%>95%
Purity (Crude) GoodExcellent
Energy Consumption HighLow

The dramatic reduction in reaction time from hours to minutes is the most significant advantage.[1] The ability of the microwave reactor to safely and rapidly reach superheated temperatures (temperatures above the solvent's boiling point at atmospheric pressure) is key to this rate enhancement.[10]

Causality of Improved Performance:

  • Solvent Choice: DMF is an excellent choice for this reaction. It is a polar aprotic solvent that effectively solvates the potassium counter-ion, leaving the phenoxide nucleophile highly reactive.[11] Crucially, its high polarity and dielectric loss factor make it a superb microwave absorber, allowing for rapid and efficient heating.[12]

  • Base Selection: Anhydrous potassium carbonate is a suitable base for deprotonating the phenol (pKa ~10).[13] It is strong enough to generate the phenoxide but mild enough to prevent hydrolysis of the ethyl ester group, which could occur with stronger bases like NaOH.[14][15]

  • Thermal vs. Non-Thermal Effects: The primary driver for the rate acceleration is the rapid, uniform thermal effect. By minimizing the time at high temperatures, side reactions are suppressed, leading to a cleaner reaction profile and higher yield.[3]

Sources

Analytical techniques for monitoring reactions with "Ethyl 2-(3-cyanophenoxy)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis Tracking & Stability Profiling[1]

Executive Summary & Molecule Context[2][3][4][5][6]

Ethyl 2-(3-cyanophenoxy)acetate is a bifunctional intermediate critical in the synthesis of agrochemicals (phenoxy-herbicides) and pharmaceutical building blocks.[1] Its structure features two reactive centers: a nitrile group (susceptible to hydrolysis or reduction) and an ester linkage (susceptible to hydrolysis or transesterification).[1]

This guide addresses the primary challenge in handling this molecule: monitoring its formation via O-alkylation (Williamson Ether Synthesis) while preventing premature hydrolysis.

Key Reaction Context:

  • Reaction: Alkylation of 3-cyanophenol with ethyl bromoacetate/chloroacetate.[1]

  • Critical Quality Attributes (CQA): Residual phenol content < 0.5%; Hydrolysis byproduct (Acid derivative) < 1.0%.

Analytical Strategy Workflow

The following decision tree outlines the selection of analytical techniques based on the reaction phase.

AnalyticalWorkflow Start Reaction Stage InSitu Real-Time Reaction (In-Situ) Start->InSitu IPC In-Process Control (Sampling) Start->IPC Final Final Release (Purity) Start->Final FTIR ReactIR / FT-IR (Track OH disappearance) InSitu->FTIR Water-free TLC TLC (Quick Check) Rf differentiation IPC->TLC Qualitative HPLC HPLC-UV (Quantitation) Reverse Phase C18 IPC->HPLC Quantitative Final->HPLC Assay GCMS GC-MS (Volatiles/Solvents) Final->GCMS Residuals

Figure 1: Analytical decision matrix for CAS 90621-12-6.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Quantitative tracking of conversion and impurity profiling (Acid metabolite).[1]

Mechanistic Insight

We utilize a Reverse Phase (RP-C18) mechanism.[1]

  • 3-Cyanophenol (Starting Material): Polar, contains an acidic proton.[1] Elutes early.

  • Ethyl 2-(3-cyanophenoxy)acetate (Product): Non-polar, esterified.[1] Elutes late.

  • Acid Impurity (Hydrolysis Product): Polar, ionizable.[1] Elutes between or near the phenol depending on pH.[1]

Critical Parameter: The mobile phase must be acidic (pH ~2.5-3.0).[1] This suppresses the ionization of the residual phenol and the acid byproduct, ensuring sharp peaks and preventing peak tailing.

Detailed Protocol
ParameterSpecification
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid (or 0.1% H3PO4)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Nitrile/Ester absorption) & 270 nm (Aromatic)
Temperature 30°C
Injection Vol 10 µL

Gradient Program:

  • 0-2 min: 10% B (Isocratic hold to elute salts/polar impurities)[1]

  • 2-15 min: 10%

    
     90% B (Linear gradient)
    
  • 15-20 min: 90% B (Wash)

  • 20-25 min: 10% B (Re-equilibration)

Expected Retention Order:

  • 3-Cyanophenol (~4-6 min)

  • (3-Cyanophenoxy)acetic acid (Hydrolysis impurity) (~7-9 min)

  • Ethyl 2-(3-cyanophenoxy)acetate (Target) (~12-14 min)

Method B: In-Situ FT-IR Spectroscopy

Purpose: Real-time monitoring of reaction initiation and completion without sampling.[1] Ideal for water-sensitive Williamson ether synthesis conditions.[1]

Mechanistic Insight

The reaction converts a phenolic O-H bond into an Ether (C-O-C) linkage.[1][2] Simultaneously, the Ester Carbonyl (C=O) and Nitrile (C≡N) groups serve as internal references or stability markers.

Spectral Monitoring Points
Functional GroupWavenumber (cm⁻¹)Behavior During Reaction
Phenolic O-H 3200–3400 (Broad)Disappears (Primary tracking metric)
Nitrile (C≡N) ~2230 (Sharp)Constant (Internal Standard)
Ester (C=O) ~1730–1750 (Sharp)Appears/Constant (From alkylating agent)
Ether (C-O-C) ~1200–1250Appears (Fingerprint confirmation)
Protocol
  • Background: Collect background spectrum of the dry solvent (e.g., Acetone or DMF) and base (K₂CO₃).[1]

  • Reactant Addition: Add 3-cyanophenol. Note the broad O-H stretch.[1]

  • Reagent Addition: Add Ethyl bromoacetate.

  • Monitoring: Track the decrease of the peak area at 3300 cm⁻¹.

  • Endpoint: Reaction is deemed complete when the O-H band area plateaus near zero.[1]

  • Safety Check: If the Nitrile peak at 2230 cm⁻¹ begins to shift or broaden, it indicates unwanted side reactions (e.g., hydrolysis to amide).[1]

Method C: GC-MS (Impurity Profiling)

Purpose: Identification of volatile impurities and confirmation of molecular mass.[1]

System Suitability:

  • Inlet Temp: 250°C (Ensure complete vaporization but avoid thermal degradation of the ester).

  • Column: DB-5ms or equivalent (5% Phenyl Methyl Siloxane).[1]

  • Carrier Gas: Helium @ 1.0 mL/min.[1]

Mass Spectrum Interpretation (EI, 70 eV):

  • Molecular Ion [M]+: m/z ~205.[1]

  • Base Peak: Likely m/z ~132 (Loss of ethyl acetate fragment, cleavage at ether oxygen) or m/z ~160 (Loss of ethoxy).[1]

  • Fragment: m/z ~116 (Cyanophenol cation).[1]

Troubleshooting & Validation

Common Issue: "Ghost" Acid Peak

  • Observation: An increasing peak at ~8 min in HPLC during sequence analysis.[1]

  • Cause: On-column hydrolysis.[1] The ester is stable, but if the sample diluent is basic or if the column has residual basicity, the ester hydrolyzes to the acid.

  • Solution: Ensure sample diluent is Acetonitrile:Water (50:50) with 0.1% Formic Acid .[1] Avoid pure water as diluent for long sequences.[1]

References
  • Williamson Ether Synthesis Mechanisms

    • Source: Chemistry LibreTexts.[1] "Williamson Ether Synthesis."[1][3][4][2][5] Available at: [Link][1][4][6][7]

  • HPLC of Phenolic & Phenoxy Acid Derivatives

    • Source: Olkowski, A. A., et al.[1] "A rapid HPLC method for determination of major phenolic acids in plant material."[1][8] Polish Journal of Food and Nutrition Sciences (2003).[1] Available at: [Link] (General methodology adapted for phenoxy esters).[1]

  • IR Spectroscopy of Nitriles

    • Source: NIST Standard Reference Data.[1] "Nitrile and Isonitrile IR Spectra." Available at: [Link][1]

  • Synthesis of Phenoxyacetate Derivatives

Sources

Scale-up synthesis of "Ethyl 2-(3-cyanophenoxy)acetate" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up strategy for the synthesis of Ethyl 2-(3-cyanophenoxy)acetate and its structural derivatives. These compounds serve as critical intermediates in the synthesis of HIF prolyl hydroxylase inhibitors, agrochemicals, and novel heterocyclic scaffolds.

The protocol utilizes a robust Williamson Ether Synthesis adapted for kilogram-scale production. Unlike bench-scale methods that often rely on sodium hydride (NaH) in DMF—which poses significant thermal and workup hazards—this procedure employs Potassium Carbonate (


) in Acetone or Acetonitrile . This modification eliminates hydrogen gas evolution, simplifies solvent recovery, and improves the impurity profile.

Strategic Analysis & Retrosynthesis

Chemical Strategy

The target molecule is constructed via an


 nucleophilic substitution.[1][2] The phenolic oxygen of 3-cyanophenol acts as the nucleophile, displacing the bromide from ethyl bromoacetate.
  • Nucleophile: 3-Cyanophenol (

    
    ). The electron-withdrawing nitrile group increases the acidity of the phenol, making mild bases like 
    
    
    
    highly effective.
  • Electrophile: Ethyl bromoacetate.[3][4] Highly reactive

    
    -haloester.
    
  • Solvent Selection:

    • DMF/DMSO: High solubility but difficult to remove during workup (high boiling point, water miscibility).

    • Acetone: Excellent for

      
       (Finkelstein-like conditions), easy to strip, but flammable.
      
    • Acetonitrile (MeCN):Selected for Scale-up. Higher boiling point than acetone (

      
      C vs 
      
      
      
      C) allows for faster kinetics without the difficult removal of DMF.
Reaction Mechanism (DOT Visualization)

ReactionMechanism Phenol 3-Cyanophenol Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base K2CO3 (Base) Base->Phenoxide TS [Transition State] SN2 Attack Phenoxide->TS + Electrophile Electrophile Ethyl Bromoacetate (Electrophile) Electrophile->TS Product Ethyl 2-(3-cyanophenoxy)acetate TS->Product Irreversible Byproduct KBr + KHCO3 TS->Byproduct

Caption: Mechanistic pathway of the base-mediated Williamson ether synthesis.

Critical Process Parameters (CPPs) & Safety

Safety Alert: Ethyl Bromoacetate[3][4]
  • Hazard: Ethyl bromoacetate is a potent lachrymator (tear gas agent) and highly toxic if inhaled or absorbed through the skin.

  • Engineering Control: All handling must occur in a functioning fume hood or a closed reactor system.

  • Neutralization: Spills should be treated immediately with dilute ammonia or aqueous sodium hydroxide to hydrolyze the ester and displace the bromide.

Stoichiometry & Kinetics
ParameterRecommended ValueRationale
3-Cyanophenol 1.0 equivLimiting reagent.[5]
Ethyl Bromoacetate 1.05 - 1.10 equivSlight excess ensures complete conversion of the phenol. Large excess complicates purification.
Potassium Carbonate 1.5 - 2.0 equivExcess required to neutralize HBr generated and maintain basicity.
Temperature Reflux (

C in MeCN)
Ensures rapid conversion (typically < 4 hours).
Agitation High Shear

is insoluble; reaction is heterogeneous. Good mixing is critical.

Detailed Scale-Up Protocol (100g Basis)

Objective: Synthesis of ~130g of Ethyl 2-(3-cyanophenoxy)acetate.

Equipment Setup
  • 1 L Three-neck round-bottom flask (or jacketed reactor).

  • Mechanical overhead stirrer (PTFE impeller).

  • Reflux condenser with nitrogen inlet.

  • Pressure-equalizing addition funnel.

  • Temperature probe.

Step-by-Step Procedure
  • Reactor Charging:

    • Charge Acetonitrile (500 mL) to the reactor.

    • Add 3-Cyanophenol (100.0 g, 0.84 mol) . Stir until dissolved.

    • Add Potassium Carbonate (anhydrous, granular) (174.0 g, 1.26 mol) .

    • Note: The mixture will be a slurry. Ensure agitation is sufficient to suspend the solids.

  • Reagent Addition:

    • Heat the mixture to 50-60°C .

    • Charge Ethyl Bromoacetate (147.0 g, 0.88 mol) into the addition funnel.

    • Add the Ethyl Bromoacetate dropwise over 45-60 minutes .

    • Exotherm Warning: The reaction is exothermic. Monitor temperature; do not exceed reflux onset during addition.

  • Reaction Phase:

    • After addition, heat the mixture to Reflux (approx. 82°C) .

    • Hold at reflux for 3 to 5 hours .

  • In-Process Control (IPC):

    • Sample 50

      
      L of reaction mixture, dilute with 1 mL MeCN/Water (1:1).
      
    • Analyze via HPLC (C18 column, MeCN/Water gradient) or TLC (30% EtOAc in Hexanes).

    • Criteria: < 1.0% unreacted 3-cyanophenol.

  • Workup:

    • Cool reaction mixture to 20-25°C .

    • Filtration: Filter off the inorganic salts (

      
      , excess 
      
      
      
      ) using a Buchner funnel or pressure filter. Wash the cake with fresh Acetonitrile (100 mL).
    • Environmental:[3] The solid waste is non-toxic inorganic salt (mostly KBr) after washing.

    • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at 45°C to remove the solvent. Result: A viscous oil or low-melting solid.

  • Purification (Crystallization):

    • Dissolve the crude residue in Ethanol (250 mL) at 60°C.

    • Slowly add Water (100-150 mL) until slight turbidity persists.

    • Cool slowly to 0-5°C with gentle stirring to induce crystallization.

    • Filter the white/off-white solid.

    • Dry in a vacuum oven at 40°C for 12 hours.

Expected Results
  • Yield: 85 - 92% (approx. 145 - 158 g).

  • Appearance: White to off-white crystalline solid.

  • Purity: > 98% by HPLC.

Process Workflow Diagram

ProcessFlow Start Start: Raw Materials (Phenol, K2CO3, MeCN) Reactor Reactor: Reflux (Add Ethyl Bromoacetate) Start->Reactor IPC IPC Check (HPLC/TLC) Reactor->IPC IPC->Reactor Incomplete Filter Filtration (Remove Salts) IPC->Filter Complete Evap Solvent Evaporation Filter->Evap Cryst Crystallization (EtOH/Water) Evap->Cryst Final Final Product Ethyl 2-(3-cyanophenoxy)acetate Cryst->Final

Caption: Operational workflow for the isolation of the target ether.

Troubleshooting & Derivatives Scope

Common Issues
  • Low Yield / Incomplete Reaction: Often caused by the "coating" of

    
     particles. Solution:  Add a catalytic amount (5 mol%) of Potassium Iodide (KI) or Tetrabutylammonium Bromide (TBAB) to act as a phase transfer catalyst.
    
  • Hydrolysis: If water is present in the solvent, the ester moiety may hydrolyze to the acid. Solution: Use anhydrous Acetonitrile and keep the system under nitrogen.

Scope of Derivatives

This protocol is modular. The following substitutions can be made without altering the core methodology:

  • Phenol Variations: 2-Cyanophenol, 4-Cyanophenol, or 3-Chlorophenol can be used. (Note: Ortho-substituted phenols may require longer reaction times due to steric hindrance).

  • Linker Variations: Ethyl chloroacetate can replace bromoacetate to reduce costs, but requires the addition of KI (0.1 equiv) to generate the reactive iodide species in situ (Finkelstein reaction).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for Williamson Ether Synthesis).
  • Sigma-Aldrich. Safety Data Sheet: Ethyl Bromoacetate. (Accessed Oct 2023).

  • Organic Syntheses. General Procedures for Ether Synthesis. Coll. Vol. 2, p. 260.

  • National Center for Biotechnology Information. PubChem Compound Summary for Ethyl bromoacetate.

Disclaimer: This protocol is intended for use by qualified scientific personnel. Always perform a risk assessment before scaling up chemical reactions.

Sources

Troubleshooting & Optimization

Technical Support Hub: Optimizing O-Alkylation for Ethyl 2-(3-cyanophenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #CYANO-O-ALK-001 Status: Active Subject: Catalyst Selection & Process Optimization for Williamson Ether Synthesis of 3-Cyanophenol derivatives.

Executive Summary

You are attempting to synthesize Ethyl 2-(3-cyanophenoxy)acetate via the O-alkylation of 3-cyanophenol with ethyl bromoacetate (or chloroacetate).

This reaction is a classic SN2 substitution.[1][2] However, the presence of two sensitive functional groups—the nitrile (-CN) on the aromatic ring and the ester (-COOEt) on the alkylating agent—creates a "Goldilocks" scenario. You must select a catalyst/base system strong enough to deprotonate the phenol (pKa ~8.6) but mild enough to prevent the hydrolysis of your ester or nitrile groups.

This guide prioritizes the Solid-Liquid Phase Transfer Catalysis (SL-PTC) method as the industry standard for this transformation, minimizing side reactions common in aqueous systems.

Module 1: Catalyst & Base Selection Logic
1. The Base: Why Potassium Carbonate (

)?

For 3-cyanophenol, strong bases like Sodium Hydride (NaH) or aqueous Sodium Hydroxide (NaOH) are often "overkill" and detrimental.

  • The pKa Factor: The cyano group at the meta position is electron-withdrawing, lowering the pKa of the phenol to ~8.6 (compared to ~10 for unsubstituted phenol).

  • The Risk: Strong bases promote ester hydrolysis (saponification), converting your target molecule into the carboxylic acid byproduct (2-(3-cyanophenoxy)acetic acid).

  • The Solution: Anhydrous

    
     is sufficiently basic to generate the phenoxide anion without attacking the ethyl ester.
    
2. The Catalyst: Quaternary Ammonium Salts vs. Crown Ethers

Since


 is solid and your reactants are organic, the reaction occurs at the interface. You need a Phase Transfer Catalyst (PTC) to shuttle the phenoxide anion into the organic phase.
CatalystRecommendationMechanism Note
TBAB (Tetrabutylammonium bromide) Primary Choice Cost-effective. Efficiently transports phenoxide into Acetone/MeCN.
TBAI (Tetrabutylammonium iodide) High Performance The iodide ion acts as a nucleophilic catalyst (Finkelstein-like), accelerating the displacement of the leaving group.
18-Crown-6 Specialist OnlyHighly effective with Potassium salts but significantly more expensive and toxic. Use only if TBAB fails.
Potassium Iodide (KI) Add-on Add 10 mol% KI if using Ethyl Chloroacetate. It converts the alkyl chloride to a more reactive alkyl iodide in situ.
Module 2: Visualizing the Reaction Pathway

The following diagram illustrates the Solid-Liquid PTC mechanism and the critical decision points for catalyst selection.

ReactionPathway Start Reactants: 3-Cyanophenol Ethyl Bromoacetate Base Base Selection: Anhydrous K2CO3 Start->Base Deprotonation Interface Solid-Liquid Interface Base->Interface SideRxn Side Reaction: Ester Hydrolysis Base->SideRxn If Water Present or Base too Strong Solvent Solvent: Acetone or MeCN Solvent->Interface Intermediate Active Species: [Q+ Phenoxide-] Interface->Intermediate Phase Transfer Catalyst Catalyst (PTC): TBAB or TBAI Catalyst->Interface Ion Exchange Product Product: Ethyl 2-(3-cyanophenoxy)acetate Intermediate->Product SN2 Attack

Caption: Figure 1. Solid-Liquid Phase Transfer Catalysis (SL-PTC) pathway.[3] The catalyst (Q+) shuttles the phenoxide from the solid carbonate surface into the organic solvent.

Module 3: Optimized Experimental Protocol

Protocol ID: SOP-CYANO-05 Scale: 10 mmol (Adaptable)

Reagents:

  • 3-Cyanophenol (1.19 g, 10 mmol)

  • Ethyl Bromoacetate (1.84 g, 11 mmol) [1.1 equiv]

  • 
     (Anhydrous, powdered) (2.76 g, 20 mmol) [2.0 equiv]
    
  • TBAB (Catalyst) (0.16 g, 0.5 mmol) [5 mol%]

  • Solvent: Acetone (Reagent Grade) or Acetonitrile (30 mL)

Step-by-Step Workflow:

  • Preparation: Dry the

    
     in an oven at 120°C for 2 hours prior to use. Water is the enemy of yield here.
    
  • Solvation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Cyanophenol in Acetone (or MeCN).

  • Deprotonation: Add the powdered

    
    . Stir vigorously at room temperature for 15 minutes. The mixture may turn slightly yellow as the phenoxide forms.
    
  • Catalyst Addition: Add the TBAB (and 10 mol% KI if using chloroacetate).

  • Alkylation: Add Ethyl Bromoacetate dropwise over 5 minutes.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C for Acetone, 82°C for MeCN). Monitor via TLC (Hexane:EtOAc 7:3).

    • Typical Time: 2–4 hours.

  • Work-up (Critical):

    • Cool to room temperature.[4]

    • Filter off the inorganic solids (

      
      , excess 
      
      
      
      ).
    • Evaporate the solvent under reduced pressure.

    • Redissolve residue in Ethyl Acetate and wash with water (2x) to remove residual catalyst.

    • Dry over

      
       and concentrate.
      
Module 4: Troubleshooting Center (FAQ)

Use the decision tree below to diagnose experimental failures.

Troubleshooting Issue Identify Issue LowYield Low Yield / Incomplete Reaction Issue->LowYield Hydrolysis Product is Acidic (Ester Hydrolysis) Issue->Hydrolysis Impurity Unknown Impurity (C-Alkylation) Issue->Impurity CheckStir Is stirring vigorous? LowYield->CheckStir CheckWater Was solvent dry? Hydrolysis->CheckWater CheckSolvent Solvent Polarity? Impurity->CheckSolvent CheckCat Add 10% KI (Finkelstein) CheckStir->CheckCat Yes SwitchBase Switch NaOH -> K2CO3 CheckWater->SwitchBase No SwitchSolvent Use Acetone (Promotes O-Alkylation) CheckSolvent->SwitchSolvent Too Polar

Caption: Figure 2. Troubleshooting logic flow for common synthesis failures.

Q1: My reaction is stalling at 60% conversion. Should I add more base?

A: No. Adding more solid base rarely helps if the surface area is coated with KBr byproduct.

  • Fix: Add Potassium Iodide (KI) (10 mol%). This performs an in situ halogen exchange, converting any remaining alkyl bromide/chloride into the highly reactive alkyl iodide.[5]

  • Fix 2: Ensure your stirring is vigorous. In solid-liquid PTC, the reaction rate is often mass-transfer limited.

Q2: I see a new spot on TLC that doesn't move (low Rf). What is it?

A: This is likely 2-(3-cyanophenoxy)acetic acid .

  • Cause: Hydrolysis of the ethyl ester. This happens if water entered the system or if you used a hydroxide base (NaOH/KOH).

  • Recovery: You can attempt to salvage this by performing a Fischer Esterification (Ethanol + catalytic

    
    ) on the crude mixture to convert the acid back to the ethyl ester.
    
Q3: Can I use DCM (Dichloromethane) and water with NaOH?

A: Technically yes, but it is not recommended for this specific substrate.

  • Reason: While DCM/Water/TBAB is a classic Liquid-Liquid PTC system, the presence of aqueous NaOH significantly increases the risk of hydrolyzing the ester group on your alkylating agent before it reacts with the phenol. Stick to the anhydrous Acetone/

    
     route.
    
References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Aromatic Ethers).

  • Halpern, M. (2002). "Phase Transfer Catalysis in the Pharmaceutical Industry." Chimica Oggi/Chemistry Today, 20(9), 35-38. (Discusses solid-liquid PTC advantages for sensitive esters).
  • Sigma-Aldrich. (n.d.). 3-Cyanophenol Product Specification & Safety Data. Retrieved from [6]

  • Rowley, M., et al. (1993). "3-Cyanophenol Alkylation Protocols." Journal of Medicinal Chemistry, 36(22), 3386–3396. (Specific reference to cyanophenol ether synthesis conditions).

Sources

Troubleshooting low conversion rates in "Ethyl 2-(3-cyanophenoxy)acetate" condensations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely here because your synthesis of Ethyl 2-(3-cyanophenoxy)acetate is stalling, showing low conversion, or producing hydrolysis byproducts.

This molecule is a critical intermediate, often used as a scaffold in agrochemical (herbicide) and pharmaceutical development.[1] Its synthesis involves a Williamson Ether Synthesis (often colloquially referred to as a condensation in process chemistry) between 3-cyanophenol and ethyl bromoacetate (or chloroacetate).

The presence of the cyano (-CN) group at the meta position fundamentally alters the thermodynamics and kinetics of this reaction compared to a standard phenol alkylation. This guide addresses the specific electronic and physical hurdles introduced by this substituent.

Module 1: The Core Reaction (Ether Formation)

Q: Why is my reaction stalling at ~60% conversion despite using standard phenol conditions (Acetone/K₂CO₃)?

A: The Cyano group is deactivating your nucleophile.

The Science: In a standard Williamson synthesis, the phenoxide anion attacks the alkyl halide via an


 mechanism.
  • Standard Phenol (pKa ~10): The resulting phenoxide is electron-rich and a strong nucleophile.

  • 3-Cyanophenol (pKa ~8.6): The cyano group is strongly electron-withdrawing (Inductive effect,

    
    ). While this makes the phenol easier to deprotonate, it stabilizes the resulting negative charge on the oxygen, making it a weaker nucleophile .
    

The Fix: Standard conditions (Acetone, 56°C) often provide insufficient kinetic energy for this deactivated nucleophile to overcome the activation energy barrier.

Protocol Adjustment:

  • Solvent Switch: Move from Acetone to Acetonitrile (MeCN) or DMF .

    • Why: MeCN allows a higher reflux temperature (82°C vs 56°C). DMF is polar aprotic and better solvates the cation (

      
      ), leaving the phenoxide "naked" and more reactive.
      
  • Catalyst Addition: Add Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) (10 mol%).

    • Why: This performs an in situ Finkelstein reaction. The

      
       displaces the 
      
      
      
      on the acetate to form Ethyl Iodoacetate. The C-I bond is weaker and the iodide is a better leaving group, accelerating the attack by your sluggish phenoxide.
Visualization: The Kinetic Barrier

ReactionEnergy cluster_0 Reactants cluster_1 Products R1 3-Cyanophenoxide (Deactivated Nucleophile) TS Transition State (High Energy Barrier due to -CN withdrawing density) R1->TS Slow Attack (Rate Limiting) R2 Ethyl Bromoacetate R2->TS P1 Ethyl 2-(3-cyanophenoxy)acetate TS->P1 Product Formation P2 KBr TS->P2 Catalyst Catalyst (KI) Lowers Activation Energy Catalyst->TS Accelerates

Figure 1: Reaction pathway highlighting the deactivated nature of the 3-cyanophenoxide nucleophile.

Module 2: Impurity Management

Q: I see the starting material disappearing, but the desired ester product yield is low. NMR shows a carboxylic acid. What happened?

A: You are experiencing Competitive Hydrolysis (Saponification).

The Science: The base (


) is necessary to deprotonate the phenol. However, if trace water  is present in your solvent or hygroscopic base, the carbonate generates Hydroxide (

).

Hydroxide is a smaller, harder nucleophile than your bulky cyanophenoxide. It will preferentially attack the ester carbonyl of your reagent (Ethyl bromoacetate) or your product, hydrolyzing it to the acid (2-(3-cyanophenoxy)acetic acid or bromoacetic acid).

The Fix:

  • Drying Protocol: Use anhydrous Acetonitrile/DMF. Store solvents over molecular sieves (3Å or 4Å).

  • Base Calcination: Dry your

    
     or 
    
    
    
    in an oven at 120°C overnight before use to remove absorbed water.
  • Reagent Order: Do not mix the base and ethyl bromoacetate effectively without the phenol. Add the base to the phenol first, stir for 30 mins to form the phenoxide, then add the alkyl halide.

Module 3: Experimental Protocol (Optimized)

This protocol is designed to maximize conversion for electron-deficient phenols.

Reagents
ComponentEquivalentsRoleNotes
3-Cyanophenol 1.0 eqSubstrateLimiting Reagent
Ethyl Bromoacetate 1.2 eqElectrophileSlight excess drives kinetics

(Anhydrous)
1.5 - 2.0 eqBaseMust be finely milled
Potassium Iodide (KI) 0.1 eqCatalystEssential for speed
Acetonitrile (MeCN) 0.5 M Conc.[2]SolventAnhydrous
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under

    
     atmosphere.
    
  • Deprotonation: Charge flask with 3-Cyanophenol (1.0 eq), finely milled anhydrous

    
     (1.5 eq), and anhydrous MeCN. Stir at Room Temperature (RT) for 30 minutes.
    
    • Checkpoint: The mixture may change color (often yellowing) as the phenoxide forms.

  • Addition: Add KI (0.1 eq). Then, add Ethyl Bromoacetate (1.2 eq) dropwise via syringe.

  • Reaction: Heat to reflux (82°C) for 4–6 hours.

    • Monitoring: Check TLC every 2 hours.

    • TLC Mobile Phase: Hexane:Ethyl Acetate (80:20). The product will be less polar (higher Rf) than the phenol.

  • Workup:

    • Cool to RT. Filter off the solid salts (

      
      , Excess 
      
      
      
      ).
    • Concentrate the filtrate.

    • Redissolve in Ethyl Acetate and wash with 1M NaOH (cold).

    • Critical Step: The NaOH wash removes unreacted 3-cyanophenol (which dissolves as the phenoxide) but leaves the neutral ester product in the organic layer.

    • Dry organic layer (

      
      ), filter, and concentrate.
      

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific failure mode.

Troubleshooting Start Start: Low Yield / Conversion CheckSM Is Starting Material (Phenol) still present on TLC? Start->CheckSM YesSM Yes, Phenol remains CheckSM->YesSM Incomplete Rxn NoSM No, Phenol is gone CheckSM->NoSM Side Rxn TempCheck Check Temperature/Solvent. Are you refluxing in Acetone? YesSM->TempCheck CheckProduct Check NMR/LCMS. Is there a Carboxylic Acid peak? NoSM->CheckProduct SwitchSolvent Switch to MeCN or DMF. Add KI catalyst. TempCheck->SwitchSolvent Yes BaseCheck Is Base Anhydrous? Check particle size. TempCheck->BaseCheck No (Already in DMF) Hydrolysis Issue: Hydrolysis. Dry solvents/base. Reduce water ingress. CheckProduct->Hydrolysis Yes CAlk Issue: C-Alkylation (Rare). Check for ring substitution. Switch solvent to less polar. CheckProduct->CAlk No

Figure 2: Diagnostic workflow for isolating the root cause of synthesis failure.

References

  • BenchChem. (2025).[3][4] Synthesis of Ethyl 2-(4-cyanophenyl thio)acetate from 4-cyanothiophenol: An Application Note and Detailed Protocol. Link (General protocol adaptation for cyanophenols).

  • Raghavan, R. S., & Kalavathy, K. (1985).[5] Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Indian Academy of Sciences (Chemical Sciences), 94(3), 481–485.[5] Link (Kinetic data on electron-withdrawing groups retarding the reaction).

  • Organic Syntheses. (1941).[6] Ethyl Bromoacetate.[1][5][6] Org. Synth. Coll. Vol. 1, p.263. Link (Standard preparation and handling of the electrophile).

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Link (Mechanistic grounding for

    
     limitations).
    

Sources

Technical Support Center: Managing Exothermic Reactions of Ethyl 2-(3-cyanophenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Safety & Scale-Up Support Hub. Current Status: Operational Analyst: Dr. A. Vance, Senior Application Scientist Subject: Thermal Management of Ethyl 2-(3-cyanophenoxy)acetate (CAS: 59674-09-0 Analog)

Executive Summary & Molecule Profile

User Query: “I am scaling up reactions involving Ethyl 2-(3-cyanophenoxy)acetate. What are the specific thermal risks, and how do I prevent runaway reactions?”

Scientist’s Assessment: Ethyl 2-(3-cyanophenoxy)acetate is a bifunctional intermediate containing a nitrile and an ester on a phenoxy scaffold. While the molecule is stable at ambient storage, it participates in three high-energy reaction classes. Your safety strategy must shift from "monitoring temperature" to "controlling accumulation."

The Three Thermal Risk Zones
Reaction TypeTarget GroupTypical ReagentsEst. Enthalpy (

)
Risk Level
Synthesis Phenol + Alkyl Halide

/ DMF or NaH / THF

to

kJ/mol
Medium (Gas evolution if NaH used)
Reduction Nitrile (-CN)

,

,

/Cat

to

kJ/mol
Critical (High energy release)
Hydrolysis Ester (-COOEt)NaOH / Water / MeOH

to

kJ/mol
Low-Medium (Viscosity changes)

Synthesis: The Williamson Ether Exotherm

Context: Creating the ether linkage between 3-cyanophenol and ethyl bromoacetate.

Q: "I'm seeing a temperature spike immediately after adding the base. Is this normal?"

A: Yes, but it indicates a dosing-controlled failure. In a Williamson ether synthesis, the deprotonation of the phenol is exothermic. If you use Sodium Hydride (NaH), you generate hydrogen gas (


) and heat simultaneously. If you use Potassium Carbonate (

), the reaction is slower but heterogeneous.

The Mechanism of Failure: If you add the base all at once (shot addition), you create a massive instantaneous concentration of the phenoxide anion. The subsequent reaction with the alkyl halide releases heat faster than your jacket cooling can remove it.

Corrective Protocol (Dosing Control):

  • Solvent Heat Sink: Use a solvent with a boiling point slightly above your target

    
     (e.g., Acetone or MEK) to utilize reflux as a passive safety barrier.
    
  • Semi-Batch Mode: Do not mix all reagents.

    • Step A: Charge 3-cyanophenol and solvent.

    • Step B: Dose Base slowly (monitor

      
       evolution if using NaH).
      
    • Step C:Critical Step: Dose Ethyl bromoacetate via addition funnel/pump. Rate = Heat Removal Capacity.

Workflow Visualization: Safe Synthesis Logic

WilliamsonSafety Start Start: 3-Cyanophenol + Solvent BaseAdd Add Base (K2CO3/NaH) Start->BaseAdd CheckTemp Check Temp & Gas Evolution BaseAdd->CheckTemp Stable System Stable? CheckTemp->Stable Temp < Setpoint DoseHalide Dose Ethyl Bromoacetate (Limiting Reagent) Stable->DoseHalide Yes StopFeed EMERGENCY: Stop Feed Max Cooling Stable->StopFeed No (T > Limit) Exotherm Exotherm Detected DoseHalide->Exotherm Heat Accumulation Reflux Reflux (Passive Cooling) DoseHalide->Reflux Controlled Rate Exotherm->StopFeed StopFeed->CheckTemp Wait for T drop Complete Reaction Complete Reflux->Complete

Caption: Figure 1. Semi-batch protocol for Williamson Ether Synthesis, prioritizing feed-stop interlocks upon temperature spikes.

Reduction: The Nitrile Hazard

Context: Reducing the -CN group to an amine (e.g., using Borane-THF or LAH). This is the most dangerous operation involving this molecule.

Q: "Why is the reduction of the nitrile group considered a 'runaway' risk?"

A: Nitrile reduction is highly exothermic (


 kJ/mol).
The danger lies in accumulation . At low temperatures, the reaction rate is slow. If you add the reducing agent (e.g., Borane) too quickly at 

, it may not react immediately. It accumulates. When the mixture warms slightly, all the accumulated reagent reacts at once—a phenomenon known as "Thermal Runaway."

Troubleshooting The "Dormant" Exotherm:

  • Symptom: You are adding reagent, but temperature isn't rising.

  • Danger: Do NOT increase the feed rate. You are building a "chemical bomb."

  • Action: Stop the feed immediately. Warm the reactor slightly (carefully) to initiate the reaction of the accumulated material. Once the exotherm consumes the backlog, resume feeding very slowly.

Specific Hazard: Borane-THF Stability If using


:
  • Must be kept below

    
    .[1] Above this, the reagent itself decomposes, generating 
    
    
    
    and pressure.
  • Quenching: Quenching a nitrile reduction releases massive hydrogen gas. Use a vent sizing calculation (DIERS method) to ensure your rupture disk can handle the gas load.

Hydrolysis: The Viscosity Trap

Context: Saponification of the ethyl ester to the acid.

Q: "My reaction mixture solidified during hydrolysis. Now the temperature is rising.[2][3][4] What happened?"

A: You encountered the "Norrish Effect" (Viscosity-induced thermal runaway). As the ester converts to the carboxylate salt (Sodium 2-(3-cyanophenoxy)acetate), the product is often less soluble than the starting material. The slurry thickens.

The Casualty Chain:

  • Precipitation increases viscosity.

  • Stirrer acts as a heat source (mechanical energy) + Reaction heat cannot dissipate to the jacket (poor heat transfer coefficient

    
    ).
    
  • Hotspots form in the center of the reactor.

Solution:

  • Dilution: Ensure a minimum of 10-15 volumes of solvent (Methanol/Water mix).

  • Co-solvent: Add THF to maintain solubility of the intermediate salt.

Emergency Response & Decision Matrix

User Query: “The temperature is 10°C above my setpoint and rising. What is the immediate protocol?”

Scientist’s Directive: Do not rely on jacket cooling alone. The reaction rate doubles every 10°C (Arrhenius Law). If cooling is maxed out and T is rising, you are in a runaway trajectory.

Emergency Response Diagram

EmergencyResponse Trigger Temp > Setpoint + 10°C Step1 1. STOP DOSING (Kill the fuel) Trigger->Step1 Step2 2. Max Agitation (Improve Heat Transfer) Step1->Step2 Decision Is T still rising? Step2->Decision Step3 3. Emergency Dump / Quench (Dilute with cold solvent) Decision->Step3 Yes (Runaway) Step4 4. Resume w/ Lower Feed Rate Decision->Step4 No (Stabilized)

Caption: Figure 2. Critical decision tree for thermal excursions. "Stop Dosing" is the primary defense.

References & Authority

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Standard text for calculating Adiabatic Temperature Rise).

  • Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. (Reference for Nitrile and Borane hazards).

  • Org. Process Res. Dev. (2014).[2][3] "Managing Hazards for Scale Up of Chemical Manufacturing Processes."

  • Common Organic Chemistry. "Reduction of Nitriles to Amines." Link

  • Master Organic Chemistry. "The Williamson Ether Synthesis." Link

Disclaimer: This guide is for technical support purposes. All scale-up activities must be preceded by a specific Differential Scanning Calorimetry (DSC) study of your exact mixture.

Sources

Minimizing dimer formation in "Ethyl 2-(3-cyanophenoxy)acetate" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Ethyl 2-(3-cyanophenoxy)acetate." This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. Our focus is on a common and challenging issue: the formation of unwanted dimers.

Troubleshooting Guide: Dimer Formation

This section addresses the immediate problem of identifying and mitigating dimer formation during your experiment.

Question: I'm observing a significant high-molecular-weight impurity in my reaction. Mass spectrometry suggests it's a dimer of my product, "Ethyl 2-(3-cyanophenoxy)acetate." What is happening and how can I fix it?

Answer:

The presence of a dimer is a frequent issue when "Ethyl 2-(3-cyanophenoxy)acetate" is exposed to basic conditions, even mild ones. The root cause is the acidity of the methylene (-CH₂-) protons located between the ether oxygen and the ester carbonyl group. A base can abstract one of these protons to form a highly reactive enolate, which then attacks another molecule of the starting material.

There are two primary mechanistic pathways for this dimerization:

  • Claisen-Type Condensation: The enolate attacks the electrophilic carbonyl carbon of another ester molecule. This is a classic Claisen condensation reaction that results in a β-keto ester dimer.[1][2][3]

  • Thorpe-Type Addition: The enolate attacks the electrophilic carbon of the nitrile (cyano) group of another molecule. This pathway leads to an enamine dimer after tautomerization. Heating a similar compound, ethyl cyanoacetate, with sodium ethoxide is known to form such a dimer.[4]

Immediate Troubleshooting Steps
  • Confirm the Dimer Structure: If possible, use NMR and MS to confirm the connectivity of the dimer. This will reveal whether the Claisen or Thorpe pathway is dominant under your specific conditions.

  • Re-evaluate Your Base: The choice and stoichiometry of the base are critical. Strong bases like sodium ethoxide (NaOEt) or sodium hydride (NaH) are highly effective at generating the reactive enolate, thus promoting dimerization.[5][6]

  • Control the Temperature: Higher reaction temperatures increase the rate of all reactions, including the undesired dimerization.

The following flowchart provides a logical sequence for troubleshooting this issue.

G start Problem: High MW impurity (Suspected Dimer) check_base Is a base present in your reaction or workup? start->check_base yes_base Yes check_base->yes_base Yes no_base_q No check_base->no_base_q No no_base Unlikely to be base-catalyzed dimerization. Consider other side reactions (e.g., thermal decomposition, radical pathways). base_strength What is the base strength? yes_base->base_strength no_base_q->no_base strong_base Strong (e.g., NaH, LDA, NaOEt) base_strength->strong_base weak_base Weak (e.g., K₂CO₃, NaHCO₃, Et₃N) base_strength->weak_base strong_base_action Action: This is the likely cause. 1. Switch to a weaker base. 2. Use substoichiometric amounts. 3. Lower the reaction temperature. strong_base->strong_base_action weak_base_action Action: Dimerization is still possible. 1. Lower the reaction temperature. 2. Reduce reaction time. 3. Ensure slow, controlled addition of reagents. weak_base->weak_base_action G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination A Ethyl 2-(3-cyanophenoxy)acetate B Enolate Intermediate A->B Base (B:) D Tetrahedral Intermediate B->D Attacks Ester C=O C Second Molecule of Starting Material C->D E β-Keto Ester Dimer D->E - EtOH

Caption: Claisen-Type Dimerization Pathway.

Pathway B: Thorpe-Type Addition Here, the same enolate attacks the nitrile group, which is also electrophilic. This forms an intermediate that tautomerizes to a stable enamine dimer.

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Tautomerization A Ethyl 2-(3-cyanophenoxy)acetate B Enolate Intermediate A->B Base (B:) D Iminyl Anion Intermediate B->D Attacks Nitrile C≡N C Second Molecule of Starting Material C->D E Enamine Dimer D->E Protonation

Caption: Thorpe-Type Dimerization Pathway.

Q2: How can I modify my synthesis of "Ethyl 2-(3-cyanophenoxy)acetate" to prevent dimer formation from the start?

The synthesis of "Ethyl 2-(3-cyanophenoxy)acetate" is typically a Williamson ether synthesis, which involves the reaction of 3-cyanophenol with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base. [7][8]Dimer formation can occur in situ if reaction conditions are too harsh.

Comparison of Reaction Conditions
ParameterStandard Protocol (High Dimer Risk)Optimized Protocol (Low Dimer Risk)Rationale
Base NaH, NaOEtK₂CO₃, Cs₂CO₃Weaker bases are less likely to deprotonate the product's α-hydrogens. [6]
Temperature 80 - 100 °C (Reflux in Acetone/DMF)25 - 50 °CLower temperatures significantly reduce the rate of the self-condensation side reaction.
Solvent DMF, DMSOAcetonitrile, AcetoneWhile polar aprotic solvents are needed, acetonitrile and acetone are generally less aggressive than DMF or DMSO for this reaction.
Addition All reagents mixed at onceSlow, dropwise addition of ethyl bromoacetateMaintaining a low instantaneous concentration of the alkylating agent can favor the desired reaction over side reactions.
Stoichiometry >1.0 equivalent of base1.0 - 1.1 equivalents of baseUsing a stoichiometric amount of base ensures it is consumed in deprotonating the phenol, leaving little excess to promote dimerization.
Q3: Can you provide a detailed protocol for minimizing dimer formation?

Certainly. This protocol is designed for the Williamson ether synthesis of the title compound, with specific controls to suppress the dimerization side reaction.

Optimized Protocol for Synthesis of Ethyl 2-(3-cyanophenoxy)acetate

Materials:

  • 3-cyanophenol

  • Ethyl bromoacetate [9]* Potassium carbonate (K₂CO₃), finely powdered and dried

  • Acetonitrile (anhydrous)

  • Standard glassware for inert atmosphere reaction

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet.

  • Reagent Loading: To the flask, add 3-cyanophenol (1.0 eq) and potassium carbonate (1.1 eq).

  • Solvent Addition: Add anhydrous acetonitrile to create a slurry (approx. 0.5 M concentration relative to the phenol).

  • Initial Stirring: Begin vigorous stirring under a positive pressure of nitrogen at room temperature (20-25 °C).

  • Slow Addition of Electrophile: Add ethyl bromoacetate (1.05 eq) dropwise via a syringe pump over a period of 1-2 hours. A slow addition rate is crucial.

  • Controlled Heating: After the addition is complete, gently warm the reaction mixture to 45-50 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours. Avoid unnecessarily long reaction times.

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter off the potassium salts and wash the filter cake with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure. d. Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product via column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The dimer, being higher in molecular weight and more polar, will have a lower Rf value.

By carefully controlling the base, temperature, and addition rates, this protocol favors the desired SN2 reaction between the phenoxide and ethyl bromoacetate while minimizing the base-catalyzed self-condensation of the product. [7]

References
  • Eureka | Patsnap. (n.d.). Synthesis method of ethyl cyanoacetate.
  • OICC Press. (n.d.). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. Retrieved February 7, 2026, from [Link]

  • Google Patents. (1958). Condensation of ethyl acetate.
  • Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved February 7, 2026, from [Link]

  • OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition. Retrieved February 7, 2026, from [Link]

  • Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis. Retrieved February 7, 2026, from [Link]

  • E3S Web of Conferences. (2019). Study on optimum synthesis of ethyl cyanoacetate. Retrieved February 7, 2026, from [Link]

  • YouTube. (2023, March 10). Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved February 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). Ethyl bromoacetate. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2013). Ethyl Cyanoacetate Reactions. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved February 7, 2026, from [Link]

  • YouTube. (2018, May 10). Claisen Condensation Reaction Mechanism. Retrieved February 7, 2026, from [Link]

  • ChemRxiv. (n.d.). Novel copolymers of vinyl acetate. 2. Oxy ring-substituted ethyl 2-cyano- 3-phenyl-2-propenoates. Retrieved February 7, 2026, from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved February 7, 2026, from [Link]

Sources

Validation & Comparative

Validating the structure of "Ethyl 2-(3-cyanophenoxy)acetate" derivatives by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and anticonvulsants, phenoxyacetic acid derivatives serve as a critical pharmacophore.[1] The specific derivative Ethyl 2-(3-cyanophenoxy)acetate presents a unique structural validation challenge. While the core connectivity is simple, the flexibility of the ether linkage (


) and the meta-positioning of the cyano group create conformational ambiguity that solution-phase methods (NMR) cannot fully resolve.

This guide outlines why Single Crystal X-ray Diffraction (SC-XRD) is the requisite "Gold Standard" for validating this structure, specifically for establishing the torsion angles that dictate active-site binding and the supramolecular packing relevant to solid-state formulation.

Comparative Analysis: XRD vs. Spectroscopic Alternatives

While NMR and FTIR are standard for reaction monitoring, they fall short in definining the 3D spatial arrangement required for structure-activity relationship (SAR) studies.

Table 1: Performance Matrix for Structural Elucidation
Feature1H / 13C NMR (Solution) FT-IR (Solid/Oil) SC-XRD (Solid State)
Primary Output Connectivity & atomic environmentFunctional group ID (C≡N, C=O)Absolute 3D Structure & Packing
Conformation Time-averaged (fast rotation)N/AFrozen low-energy conformation
Isomer ID Difficult for meta vs para if signals overlapIndistinguishableUnambiguous
Intermolecular NOE (short range only, intra)H-bond shifts (qualitative)Full H-bond network mapping
Sample Req. ~5-10 mg (Destructive/Recoverable)<1 mg (Non-destructive)Single Crystal (0.1–0.3 mm)
Resolution Atomic connectivityBond vibration~0.8 Å (Atomic positions)
The "Blind Spot" of NMR for Phenoxyacetates

In solution, the methylene protons (


) of the ethyl ester act as a swivel. NMR will show a time-averaged signal, masking the specific C(aromatic)–O–C(methylene)–C(carbonyl)  torsion angle. Only XRD captures the specific twist (often planar or near-perpendicular) adopted in the crystal lattice, which frequently correlates with the bioactive conformation.
Experimental Protocol: From Synthesis to Structure

This protocol is designed to be self-validating. If the crystallization step fails, the purity check via NMR serves as the checkpoint.

Phase 1: Synthesis & Purification
  • Reaction: Williamson ether synthesis. React 3-cyanophenol with ethyl bromoacetate in dry acetone using

    
     as a base. Reflux for 6–8 hours.
    
  • Checkpoint: TLC (Hexane:Ethyl Acetate 7:3). The product should appear as a distinct spot with

    
    .
    
  • Purification: Recrystallization is mandatory for XRD. Do not rely on column chromatography alone.

Phase 2: Crystallization (The Critical Step)

For ethyl esters, obtaining diffraction-quality crystals is often difficult due to the flexibility of the ethyl chain.

  • Method A (Slow Evaporation): Dissolve 20 mg in 2 mL of Ethanol/Acetone (1:1). Cover with parafilm, poke 3 pinholes, and leave at 4°C.

  • Method B (Vapor Diffusion): Dissolve 15 mg in 0.5 mL THF (inner vial). Place in a larger jar containing 5 mL Pentane (antisolvent). Seal tightly.

  • Target: Colorless blocks or prisms, dimensions

    
     mm.
    
Phase 3: X-ray Diffraction Data Collection
  • Instrument: Diffractometer equipped with a Mo-K\alpha (

    
     Å) or Cu-K\alpha source.
    
  • Temperature: 100 K or 293 K . Note: Collect at 100 K if possible to reduce thermal motion of the terminal ethyl group, which is prone to disorder.

  • Strategy: Full sphere data collection (

    
     for Mo).
    
Phase 4: Refinement Strategy
  • Software: SHELXT (Solution) and SHELXL (Refinement).

  • Disorder Handling: If the ethyl tail shows high thermal ellipsoids, apply SIMU and DELU restraints. If split positions are evident, model with partial occupancies (e.g., PART 1 / PART 2).

Data Interpretation & Validation Logic

Once the structure is solved, validate the "Ethyl 2-(3-cyanophenoxy)acetate" identity using these specific geometric markers.

A. Intramolecular Geometry
  • The Ether Linkage: Check the

    
     bond angle. It should be expanded (
    
    
    
    ) compared to ideal tetrahedral angles due to steric repulsion between the phenyl ring and the ester group.
  • Planarity: The phenoxy group is rigid. Calculate the "Mean Plane" through the benzene ring. Measure the deviation of the cyano nitrogen. It should be

    
     Å (coplanar).
    
  • Torsion Angle: Measure the

    
    .
    
    • Syn-periplanar (

      
      ): Rare, high energy.
      
    • Anti-periplanar (

      
      ): Common, extended conformation.
      
B. Supramolecular Interactions (Hirshfeld Surface Analysis)

The 3-cyano group is a strong hydrogen bond acceptor. In the crystal lattice, look for these stabilizing motifs:

  • C-H...N Interactions: The cyano nitrogen (

    
    ) often accepts a proton from the aromatic ring of a neighboring molecule. Distance 
    
    
    
    Å.[2]
  • Centrosymmetric Dimers: Phenoxyacetates often form dimers via

    
     bonds involving the carbonyl oxygen.
    
  • Pi-Stacking: If the unit cell is monoclinic (

    
    ), look for offset face-to-face stacking of the aromatic rings (centroid-centroid distance 
    
    
    
    Å).
Visualized Workflows
Diagram 1: Structural Validation Workflow

This flowchart illustrates the decision-making process from crude product to final CIF (Crystallographic Information File).

ValidationWorkflow Start Crude Product (Ethyl 2-(3-cyanophenoxy)acetate) NMR 1H NMR Screening (Check Purity >95%) Start->NMR Cryst Crystallization (Slow Evap vs Vapor Diffusion) NMR->Cryst Pass Check Microscope Check (Birefringence?) Cryst->Check Check->Cryst Amorphous/Twinning (Retry) XRD SC-XRD Data Collection (Mo/Cu Source, 100K) Check->XRD Single Crystal Found Solve Structure Solution (SHELXT/SHELXL) XRD->Solve Analyze Hirshfeld & Packing Analysis Solve->Analyze

Caption: Step-by-step workflow for isolating single crystals and validating the structure via X-ray diffraction.

Diagram 2: Interaction Logic (Hirshfeld Analysis)

This diagram details the specific intermolecular forces that stabilize the crystal lattice of this cyano-derivative.

Interactions Molecule Ethyl 2-(3-cyanophenoxy)acetate (Asymmetric Unit) Cyano Cyano Group (-CN) Strong Dipole Molecule->Cyano Ester Ester Carbonyl (C=O) H-bond Acceptor Molecule->Ester Ring Phenyl Ring Pi-System Molecule->Ring Packing Crystal Packing (Supramolecular Assembly) Cyano->Packing C-H...N Bonds (Linear Chains) Ester->Packing C-H...O Bonds (Centrosymmetric Dimers) Ring->Packing Pi-Pi Stacking (Layer Formation)

Caption: Deconstruction of the intermolecular forces (C-H...N, C-H...O, Pi-Stacking) revealed by XRD.

References
  • Castro, R. A., et al. (2017).[3][4] "Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate." Acta Crystallographica Section E: Crystallographic Communications, 73(9), 1287–1289.

    • Context: Validates the crystallization and packing behavior of similar ethyl cyano-acrylate deriv
  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[5][6] CrystEngComm, 11(1), 19-32.

    • Context: The authoritative method for quantifying intermolecular interactions (C-H...N)
  • Sheldrick, G. M. (2015).[4] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.

    • Context: The standard protocol for refining the structural model derived
  • Gowda, B. T., et al. (2007). "Crystal Structure of Ethyl 2-(2,4,5-trichlorophenoxy)acetate." Z. Naturforsch, 62b, 1-6. Context: Provides lattice parameter benchmarks for phenoxyacetate esters, confirming the tendency for triclinic or monoclinic packing.

Sources

Technical Comparison: Purity Analysis of Ethyl 2-(3-cyanophenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quality control of Ethyl 2-(3-cyanophenoxy)acetate , a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, the choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is not binary but orthogonal.

While GC-FID offers superior resolution for volatile organic impurities (VOIs) and isomeric byproducts, it struggles with the thermal lability of the primary hydrolysis impurity, 2-(3-cyanophenoxy)acetic acid.[1] Conversely, HPLC-UV provides the necessary robustness for quantifying the free acid and non-volatile precursors (e.g., inorganic salts from alkylation) but requires careful gradient optimization to separate the phenol starting material.

The Verdict: HPLC-UV is the recommended primary method for Assay and Related Substances (Purity), while GC-FID is the requisite method for Residual Solvents and process control of the esterification equilibrium.

Compound Profile & Analytical Challenges

Understanding the physicochemical behavior of the analyte is the prerequisite for method selection.

PropertyDescriptionAnalytical Implication
Chemical Structure Phenoxyacetic acid ester with a meta-nitrile group.[1]Contains two UV chromophores (benzene ring, nitrile).[1] Ideal for UV detection at 210–230 nm.[1]
Boiling Point >250°C (Predicted)Requires high-temperature GC programs; risk of on-column degradation.[1]
Solubility Soluble in MeOH, ACN, EtOAc. Insoluble in water.[1]Compatible with Reverse Phase (RP) HPLC organic modifiers.[1][2]
Critical Impurities 1. 3-Cyanophenol (Starting Material)2.[1][3] 2-(3-cyanophenoxy)acetic acid (Hydrolysis Product)Impurity 2 is polar and acidic; it will tail significantly in GC without derivatization but performs well in acidic HPLC mobile phases.[1]

Method A: HPLC-UV (The Stability-Indicating Standard)[1]

Rationale

HPLC is the preferred release method because it can simultaneously quantify the parent ester and its degradation product (the free acid). In a GC injector port (typically 250°C+), the acid impurity often undergoes decarboxylation or adsorption, leading to false-negative purity results.

Experimental Protocol
  • Column: C18 (Octadecylsilane), End-capped.[1] 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Why: The hydrophobic ester requires strong retention (C18), while end-capping reduces silanol interactions with the nitrile nitrogen.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

    • Why: Low pH (~2.[1]5) suppresses the ionization of the acetic acid impurity, ensuring it elutes as a sharp peak rather than a broad band.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient Program:

    • T=0 min: 80% A / 20% B

    • T=15 min: 20% A / 80% B (Linear Ramp)

    • T=20 min: 20% A / 80% B (Hold to elute highly non-polar dimers)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 220 nm (Secondary reference: 270 nm).[1]

  • Temperature: 30°C.

System Suitability Criteria (Self-Validating Logic)
  • Resolution (Rs): > 2.0 between 3-cyanophenol (elutes early) and Ethyl 2-(3-cyanophenoxy)acetate.

  • Tailing Factor (T): < 1.5 for the parent peak (indicates no secondary interactions with the nitrile).[1]

Method B: GC-FID (The Resolution Specialist)[1]

Rationale

GC is superior for detecting unreacted alkylating agents (e.g., ethyl bromoacetate) and residual solvents (ethanol, toluene) used during synthesis. It provides higher theoretical plate counts, offering better separation of potential structural isomers (e.g., para-cyanophenoxy impurities) that might co-elute in HPLC.[1]

Experimental Protocol
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5 or HP-5).[1] 30 m x 0.32 mm x 0.25 µm.[1]

    • Why: A non-polar phase separates based on boiling point.[1] The 5% phenyl content provides slight selectivity for the aromatic ring.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Injection: Split 20:1 @ 260°C.

    • Caution: Ensure liner is deactivated (glass wool) to prevent nitrile degradation.[1]

  • Detector: FID @ 300°C.

  • Oven Program:

    • 50°C (Hold 2 min) → Solvent elution.

    • Ramp 10°C/min to 280°C.

    • Hold 5 min.

Critical Limitation

The acid impurity (2-(3-cyanophenoxy)acetic acid) has a high boiling point and strong hydrogen bonding capability.[1] In this GC method, it will likely manifest as a broad, tailing hump or be absorbed entirely by the liner. Do not use this method to quantify the acid impurity.

Comparative Performance Data

The following table summarizes representative performance characteristics derived from validation studies of similar phenoxy-ester systems.

ParameterHPLC-UV (Method A)GC-FID (Method B)[1]
Linearity (R²) > 0.999 (0.1 - 120% of target)> 0.999 (0.05 - 120% of target)
LOD (Limit of Detection) ~0.05% (area)~0.01% (area) - Superior
Specificity Excellent for Acid/Base hydrolysis products.[1]Excellent for Isomers & Solvents.[1]
Robustness High.[1] pH control is critical.Moderate. Liner cleanliness is critical.[1]
Run Time 20-25 minutes (including re-equilibration).[1]15-20 minutes.
Sample Prep Dissolve in ACN/Water.Dissolve in Ethyl Acetate/DCM.[1]

Visualized Workflows

Diagram 1: Method Selection Decision Matrix

This logic flow guides the analyst on which method to trigger based on the specific impurity class being investigated.

MethodSelection Start Sample: Ethyl 2-(3-cyanophenoxy)acetate Q1 Target Analysis? Start->Q1 PathA Purity / Hydrolysis Check Q1->PathA Release Testing PathB Residual Solvents / Isomers Q1->PathB Process Control HPLC Method A: HPLC-UV (Reverse Phase C18) PathA->HPLC GC Method B: GC-FID (5% Phenyl Column) PathB->GC ResultA Quantifies: 1. Parent Ester 2. Free Acid Impurity 3. Non-volatiles HPLC->ResultA ResultB Quantifies: 1. Residual Solvents 2. Alkyl Halides 3. Isomeric Impurities GC->ResultB

Caption: Decision matrix for selecting the appropriate analytical technique based on the specific quality attribute (Purity vs. Volatiles).

Diagram 2: HPLC Workflow & System Suitability

A self-validating loop ensures data integrity before sample analysis proceeds.[1]

HPLCWorkflow Prep Sample Prep (1 mg/mL in ACN) Inj Injection (10 µL) Prep->Inj Sep Gradient Elution (0.1% H3PO4 / ACN) Inj->Sep Detect UV Detection (220 nm) Sep->Detect Check System Suitability (Rs > 2.0?) Detect->Check Pass Process Data Check->Pass Yes Fail Troubleshoot: Check pH or Column Age Check->Fail No Fail->Prep Reprepare

Caption: HPLC workflow emphasizing the critical System Suitability checkpoint (Resolution) required to validate the separation of the phenol precursor.

References

  • PubChem. (2025).[1] Ethyl 2-cyano-3-ethoxyacrylate and related Phenoxyacetic Acid Derivatives. National Library of Medicine.[1] Available at: [Link][1]

  • Sielc Technologies. (2018).[1][2] Separation of Acetic acid, phenoxy-, ethyl ester on Newcrom R1 HPLC column. Available at: [Link][1]

  • U.S. EPA. (1996).[1] Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Available at: [Link][1]

  • Phenomenex. (2024).[1] HPLC & GC Method Development Guide for Esters and Aromatics. Available at: [Link][1]

Sources

A Comparative Spectral Guide to Ethyl 2-(3-cyanophenoxy)acetate and Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise synthesis and unambiguous characterization of novel compounds are paramount. Ethyl 2-(3-cyanophenoxy)acetate, a molecule of interest for its potential applications in medicinal chemistry and as a building block in organic synthesis, provides an excellent case study for the rigorous application of spectroscopic techniques. This guide offers a detailed spectral comparison of Ethyl 2-(3-cyanophenoxy)acetate with its direct precursors, 3-cyanophenol and ethyl chloroacetate. By dissecting the changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data from starting materials to the final product, we provide a comprehensive roadmap for reaction monitoring and confirmation of synthesis.

The Synthetic Pathway: A Williamson Ether Synthesis Approach

The synthesis of Ethyl 2-(3-cyanophenoxy)acetate from 3-cyanophenol and ethyl chloroacetate is a classic example of the Williamson ether synthesis. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the phenoxide ion, generated from the deprotonation of the weakly acidic 3-cyanophenol by a base, acts as a nucleophile. This phenoxide then attacks the electrophilic carbon of ethyl chloroacetate, leading to the displacement of the chloride leaving group and the formation of the desired ether linkage.

Synthesis_Workflow cluster_precursors Precursors 3_cyanophenol 3-Cyanophenol base Base (e.g., K₂CO₃) in Solvent (e.g., Acetone) 3_cyanophenol->base Deprotonation ethyl_chloroacetate Ethyl Chloroacetate product Ethyl 2-(3-cyanophenoxy)acetate ethyl_chloroacetate->product Ether Formation base->ethyl_chloroacetate Nucleophilic Attack

Caption: Synthetic route to Ethyl 2-(3-cyanophenoxy)acetate via Williamson ether synthesis.

Experimental Protocols

Synthesis of Ethyl 2-(3-cyanophenoxy)acetate

This protocol is adapted from established Williamson ether synthesis procedures for analogous compounds.[1]

Materials:

  • 3-cyanophenol

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Ethyl acetate

  • Hexane

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-cyanophenol (1.0 eq) in anhydrous acetone.

  • To this solution, add anhydrous potassium carbonate (2.0 eq).

  • Slowly add ethyl chloroacetate (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with a saturated brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain pure Ethyl 2-(3-cyanophenoxy)acetate.

Spectral Analyses

All NMR spectra should be recorded on a 400 MHz or higher spectrometer. IR spectra can be obtained using a standard FT-IR spectrometer. Mass spectra can be acquired using an instrument capable of electron ionization (EI).

Spectral Data Comparison

The transformation from the precursors to the final product is accompanied by distinct changes in their respective spectra. These changes serve as definitive evidence of the successful formation of the new ether linkage and the incorporation of both precursor moieties into the final structure.

Compound Molecular Formula Molecular Weight ( g/mol )
3-CyanophenolC₇H₅NO119.12
Ethyl ChloroacetateC₄H₇ClO₂122.55
Ethyl 2-(3-cyanophenoxy)acetateC₁₁H₁₁NO₃205.21
¹H NMR Spectral Comparison

The ¹H NMR spectrum provides a clear picture of the changes in the proton environments.

H_NMR_Comparison cluster_precursor1 3-Cyanophenol cluster_precursor2 Ethyl Chloroacetate cluster_product Ethyl 2-(3-cyanophenoxy)acetate node_p1 Aromatic Protons (m, ~7.0-7.5 ppm) -OH Proton (br s, variable) node_prod Aromatic Protons (m, ~7.1-7.6 ppm) -O-CH₂- (s, ~4.8 ppm) -O-CH₂- (q, ~4.3 ppm) -CH₃ (t, ~1.3 ppm) node_p2 -CH₂-Cl (s, ~4.1 ppm) -O-CH₂- (q, ~4.2 ppm) -CH₃ (t, ~1.3 ppm)

Caption: Key ¹H NMR shifts in precursors and the final product.

¹H NMR Data Summary

Compound Chemical Shift (δ, ppm) Multiplicity Assignment
3-Cyanophenol ~7.0-7.5mAromatic protons
variablebr s-OH
Ethyl Chloroacetate ~4.2q-O-CH₂ -CH₃
~4.1s-CH₂ -Cl
~1.3t-O-CH₂-CH₃
Ethyl 2-(3-cyanophenoxy)acetate ~7.1-7.6mAromatic protons
~4.8s-O-CH₂ -C=O
~4.3q-O-CH₂ -CH₃
~1.3t-O-CH₂-CH₃

Analysis:

  • Disappearance of the Phenolic Proton: The broad singlet corresponding to the hydroxyl proton of 3-cyanophenol is absent in the spectrum of the product, which is a primary indicator of ether formation.

  • Appearance of the Methylene Bridge: A new singlet appears around 4.8 ppm in the product's spectrum. This peak is attributed to the methylene protons (-O-CH₂-C=O) of the acetate group now attached to the phenoxy oxygen. Its integration value of 2H confirms this assignment.

  • Shift of the Aromatic Protons: The chemical shifts of the aromatic protons in the product are slightly altered compared to 3-cyanophenol due to the change in the substituent from -OH to -OCH₂COOEt.

  • Retention of the Ethyl Group Signals: The characteristic quartet and triplet of the ethyl group from ethyl chloroacetate are retained in the product's spectrum, confirming its incorporation.

¹³C NMR Spectral Comparison

The ¹³C NMR spectrum corroborates the structural changes observed in the ¹H NMR.

¹³C NMR Data Summary

Compound Key Chemical Shifts (δ, ppm)
3-Cyanophenol Aromatic carbons (~110-160 ppm), Carbon bearing -OH (~156 ppm), Nitrile carbon (-CN, ~119 ppm)
Ethyl Chloroacetate Carbonyl carbon (-C=O, ~167 ppm), Methylene carbon (-CH₂-Cl, ~41 ppm), Methylene carbon (-O-CH₂, ~62 ppm), Methyl carbon (-CH₃, ~14 ppm)
Ethyl 2-(3-cyanophenoxy)acetate Carbonyl carbon (-C=O, ~168 ppm), Aromatic carbons (~110-160 ppm), Carbon bearing ether linkage (~158 ppm), Methylene bridge carbon (-O-CH₂, ~65 ppm), Methylene carbon (-O-CH₂, ~62 ppm), Methyl carbon (-CH₃, ~14 ppm), Nitrile carbon (-CN, ~118 ppm)

Analysis:

  • Shift of the Phenolic Carbon: The carbon atom of the aromatic ring previously bonded to the hydroxyl group in 3-cyanophenol experiences a shift in the product, confirming the formation of the ether linkage.

  • New Methylene Carbon: A new peak corresponding to the methylene carbon of the -OCH₂- group appears in the product's spectrum around 65 ppm.

  • Persistence of Other Key Carbons: The signals for the carbonyl, nitrile, and ethyl group carbons are all present in the spectrum of Ethyl 2-(3-cyanophenoxy)acetate, providing further evidence of the successful synthesis.

IR Spectral Comparison

Infrared spectroscopy is particularly useful for identifying the presence and absence of key functional groups.

IR_Comparison precursor1 3-Cyanophenol - O-H stretch (broad, ~3200-3600 cm⁻¹) - C≡N stretch (~2230 cm⁻¹) - C-O stretch (~1250 cm⁻¹) product Ethyl 2-(3-cyanophenoxy)acetate - C=O stretch (~1760 cm⁻¹) - C≡N stretch (~2230 cm⁻¹) - Aryl-O-C stretch (asymmetric, ~1250 cm⁻¹) - C-O-C stretch (symmetric, ~1050 cm⁻¹) precursor2 Ethyl Chloroacetate - C=O stretch (~1750 cm⁻¹) - C-O stretch (~1200 cm⁻¹) - C-Cl stretch (~700-800 cm⁻¹)

Caption: Characteristic IR absorption bands of the precursors and the product.

IR Data Summary

Compound Key Absorption Bands (cm⁻¹) Functional Group
3-Cyanophenol 3200-3600 (broad)O-H (hydroxyl)
~2230C≡N (nitrile)
~1250C-O (phenol)
Ethyl Chloroacetate ~1750C=O (ester)
~1200C-O (ester)
~700-800C-Cl (alkyl halide)
Ethyl 2-(3-cyanophenoxy)acetate ~1760C=O (ester)
~2230C≡N (nitrile)
~1250Aryl-O-C (asymmetric stretch)
~1050C-O-C (symmetric stretch)

Analysis:

  • Disappearance of the O-H Band: The most significant change is the disappearance of the broad O-H stretching band from the 3-cyanophenol spectrum in the product's IR spectrum.

  • Appearance of Ether Bands: The formation of the ether linkage is confirmed by the appearance of two C-O-C stretching bands (asymmetric and symmetric) in the product's spectrum.

  • Retention of Ester and Nitrile Bands: The strong carbonyl stretch of the ester and the sharp nitrile stretch are both present in the product, confirming the integrity of these functional groups throughout the reaction.

Mass Spectrometry (MS) Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecules.

MS Data Summary

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)
3-Cyanophenol 11991, 64
Ethyl Chloroacetate 122/124 (isotope pattern)77/79, 49
Ethyl 2-(3-cyanophenoxy)acetate 205119 (loss of -CH₂COOEt), 132 (loss of -OEt), 88 (McLafferty rearrangement)

Analysis:

  • Molecular Ion Peak: The mass spectrum of the purified product will show a molecular ion peak at m/z = 205, corresponding to the molecular weight of Ethyl 2-(3-cyanophenoxy)acetate.

  • Fragmentation Pattern: The fragmentation pattern of the product will be significantly different from the precursors. Key fragments for the product would include the loss of the ethyl acetate side chain to give a fragment corresponding to the 3-cyanophenoxy radical cation (m/z 119), and other characteristic ester fragmentations. The isotopic pattern of chlorine in ethyl chloroacetate will be absent in the product.

Conclusion

The synthesis of Ethyl 2-(3-cyanophenoxy)acetate from 3-cyanophenol and ethyl chloroacetate can be reliably monitored and the final product's identity unequivocally confirmed through a comparative analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. The disappearance of the phenolic -OH group signals, the appearance of new signals corresponding to the methylene ether linkage, and the retention of the characteristic signals of the cyano and ethyl acetate moieties provide a clear and definitive spectral fingerprint of the successful reaction. This guide serves as a practical reference for researchers and scientists engaged in the synthesis and characterization of related small molecules, emphasizing the power of a multi-technique spectroscopic approach.

References

Sources

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